Mangiferolic acid

Catalog No.
S1812955
CAS No.
4184-34-3
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mangiferolic acid

CAS Number

4184-34-3

Product Name

Mangiferolic acid

IUPAC Name

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Mangiferolic acid is a natural product found in Apis mellifera, Garcinia mangostana, and other organisms with data available.

Comprehensive Technical Guide to Cycloartane-Type Triterpenoids: Chemistry, Pharmacology, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Features

Cycloartane-type triterpenoids represent a distinctive class of natural products characterized by their unique 9,19-cycloartane skeleton featuring a cyclopropane ring. This fundamental structural framework consists of a cyclopropane ring fused at the C-9 and C-19 positions of the classic steroid nucleus, creating a tetracyclic system with an additional cyclopropane moiety. The cycloartane structure differentiates itself from conventional steroidal triterpenoids through this characteristic 9β,19-cyclo-10α-methyl arrangement, which confers unique three-dimensional geometry and chemical reactivity. These compounds are produced exclusively by photosynthetic eukaryotes within the plant kingdom, with particularly high abundance in specific genera such as Astragalus, Cimicifuga, Curculigo, and Commiphora [1] [2]. The structural diversity among cycloartanes arises from various oxidative modifications, including hydroxylation, epoxidation, carbonylation, and lactonization, as well as glycosylation patterns that produce an extensive array of bioactive derivatives.

The distribution of cycloartane triterpenoids across the plant kingdom reveals significant phytochemical diversity, with nearly 650 identified structures, approximately half of which originate from Astragalus species alone [1]. Recent phytochemical investigations continue to expand this structural repertoire, as evidenced by the isolation of five new cycloartane-type triterpenoids (adsurgosides A–D and 3-methyl-3,4-seco-cyclostellanol) from the previously underexplored species Astragalus adsurgens [3]. These compounds frequently occur as glycosides, with various sugar moieties (typically xylose, glucose, or rhamnose) attached at the C-3 position, which significantly influences their bioavailability and pharmacological potency. The structural complexity and diversity of this compound class have made them attractive targets for phytochemical investigation and drug discovery programs, particularly as their unique ring system presents challenges and opportunities for synthetic and semi-synthetic derivatization.

Pharmacological Activities

Cycloartane triterpenoids demonstrate a remarkably diverse range of biological activities, making them promising candidates for therapeutic development. These natural products have shown significant potential across multiple disease models, with particularly promising results in oncology, inflammation, aging-related disorders, and metabolic diseases. Their multifaceted pharmacological profiles stem from their ability to interact with various cellular signaling pathways and molecular targets.

Table 1: Anticancer Activities of Selected Cycloartane Triterpenoids

Compound Name Source Cancer Model Mechanism Potency (IC₅₀)
Cycloart-23E-ene-3β,25-diol Euphorbia macrostegia MDA-MB-231 and MCF-7 breast cancer ER stress induction, UPR activation, apoptosis Not specified [4]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1) Commiphora myrrha PC-3 prostate cancer Mitochondrial apoptosis pathway, Bax/Bcl-2 ratio increase, caspase-3 activation 9.6 µM [5] [6]
Cimicifoetiside B Cimicifuga foetida Wnt pathway-associated cancers Wnt signaling inhibition 3.33 µM [7]
2′-O-acetyl cimiracemoside M Cimicifuga foetida Wnt pathway-associated cancers Wnt signaling inhibition 13.34 µM [7]
Curculigone A Curculigo orchioides Anti-inflammatory LPS-induced NO production inhibition 12.4 µM [8]
Compound 4 Curculigo orchioides Anti-inflammatory LPS-induced NO production inhibition 11.8 µM [8]

The antiproliferative and cytotoxic effects of cycloartanes against various cancer cell lines represent one of their most extensively studied pharmacological activities. The anticancer mechanisms are diverse and involve induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, inhibition of angiogenesis, and modulation of oncogenic signaling cascades. For instance, Cycloart-23E-ene-3β,25-diol from Euphorbia macrostegia demonstrates potent activity against breast cancer cell lines (MDA-MB-231 and MCF-7) through endoplasmic reticulum stress induction and unfolded protein response (UPR) activation, leading to apoptosis via upregulation of CHOP, PERK, ATF6, BiP, and XBP1 factors [4]. Similarly, cycloartane-type triterpenoids from Cimicifuga foetida exhibit significant Wnt signaling pathway inhibitory activity, which is frequently aberrant in various malignancies including colon cancer, liver cancer, leukemia, melanoma, pancreatic cancer, and breast cancer [7].

Table 2: Anti-inflammatory, Immunomodulatory, and Anti-aging Activities

Activity Type Compound Examples Mechanisms Research Findings
Anti-inflammatory Curculigone A, Compound 4 Inhibition of LPS-induced NO production IC₅₀ values of 12.4 and 11.8 µM in RAW264.7 cells [8]
Immunomodulatory Various cycloartane glycosides Immunostimulant effects Adjuvant activities reported [1]
Telomerase Activation Cycloastragenol, Cyclocephagenol derivatives hTERT protein upregulation Fold activation ranging from 1.2 to 11.3 at 0.5-300 nM [1]
Anti-aging Cycloastragenol (TA-65) Telomerase activation Marketed as dietary supplement; in clinical trials for degenerative diseases [1]

Beyond oncology, cycloartane triterpenoids exhibit significant anti-inflammatory properties, primarily through inhibition of pro-inflammatory mediators. Compounds isolated from Curculigo orchioides demonstrated potent dose-dependent inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells, with IC₅₀ values ranging from 11.8 to 12.4 µM for the most active compounds [8]. The immunomodulatory potential of cycloartanes is another area of therapeutic interest, particularly their application as vaccine adjuvants and immunostimulants [1]. Perhaps the most commercially exploited property of certain cycloartanes is their telomerase activation capacity, exemplified by cycloastragenol (marketed as TA-65), which has entered clinical trials for Alzheimer's disease (NCT02531334) and metabolic syndrome (NCT02530255) [1]. Recent biotransformation studies have generated derivatives with significantly enhanced telomerase activation potential, with fold-activations ranging from 1.2 to 11.3 compared to controls at nanomolar concentrations (0.5-300 nM) [1].

Mechanisms of Action

The molecular mechanisms through which cycloartane triterpenoids exert their diverse pharmacological effects involve complex interactions with cellular signaling pathways, transcriptional regulators, and organelle function. A comprehensive understanding of these mechanisms provides insights for targeted therapeutic development and structure-activity relationship optimization.

Apoptosis Induction in Cancer Cells

Cycloartane triterpenoids trigger programmed cell death in malignant cells through multiple interconnected pathways, with the mitochondrial (intrinsic) apoptosis pathway representing a central mechanism. The compound MY-1 (cycloartan-24-ene-1α,2α,3β-triol) from Commiphora myrrha exemplifies this mechanism, demonstrating dose-dependent cytotoxicity against hormone-independent prostate cancer PC-3 cells (IC₅₀ 9.6 µM) through modulation of key apoptotic regulators [5] [6]. This compound significantly increases the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytosol. This event triggers the caspase activation cascade, culminating in the execution of apoptosis through caspase-3 mediated cleavage of cellular substrates [5]. Additionally, MY-1 treatment leads to cell cycle arrest and increased expression of the tumor suppressor protein p53, which further facilitates apoptosis through transcriptional regulation of pro-apoptotic Bcl-2 family members [6].

G cluster_mitochondrial Mitochondrial Pathway cluster_ER ER Stress Pathway Cycloartane Cycloartane Bax_up ↑ Bax Expression Cycloartane->Bax_up Bcl2_down ↓ Bcl-2 Expression Cycloartane->Bcl2_down ERS ER Stress Induction Cycloartane->ERS p53 p53 Activation Cycloartane->p53 MOMP Mitochondrial Outer Membrane Permeabilization Bax_up->MOMP Bcl2_down->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Execution Caspase3->Apoptosis UPR Unfolded Protein Response (UPR) ERS->UPR CHOP CHOP Activation UPR->CHOP PERK PERK Pathway UPR->PERK ATF6 ATF6 Pathway UPR->ATF6 CHOP->Caspase3 PERK->Caspase3 ATF6->Apoptosis p53->Bax_up CellCycle Cell Cycle Arrest p53->CellCycle

Diagram: Multifaceted apoptosis induction mechanisms of cycloartane triterpenoids in cancer cells, involving mitochondrial pathway activation, ER stress response, and p53-mediated signaling

The endoplasmic reticulum stress pathway represents another significant mechanism through which cycloartane triterpenoids induce apoptosis, particularly in breast cancer models. Cycloart-23E-ene-3β,25-diol from Euphorbia macrostegia potently induces unfolded protein response (UPR) by increasing the accumulation of misfolded proteins within the endoplasmic reticulum [4]. This cellular stress activates three primary UPR sensor pathways: PERK (PKR-like ER kinase), ATF6 (Activating Transcription Factor 6), and IRE1-XBP1 signaling. The integrated stress response ultimately leads to increased expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), which further sensitizes cells to apoptosis through multiple mechanisms including oxidative stress enhancement and downregulation of anti-apoptotic proteins [4]. The convergence of mitochondrial and ER stress pathways creates a synergistic pro-apoptotic signal that effectively eliminates cancer cells while potentially overcoming conventional drug resistance mechanisms.

Telomerase Activation and Anti-aging Mechanisms

The telomerase activation capacity of specific cycloartane triterpenoids represents a unique mechanism with significant implications for age-related degenerative diseases and regenerative medicine. Cycloastragenol and its derivatives directly enhance telomerase reverse transcriptase (hTERT) expression and activity, facilitating telomere maintenance in somatic cells [1]. Recent biotransformation studies on cyclocephagenol and its 12-hydroxy derivatives using the endophytic fungus Camarosporium laburnicola have generated novel metabolites with significantly enhanced telomerase activation potential [1]. Structure-activity relationship analysis indicates that specific structural modifications, including oxidation of C-3(OH), conversion of ring A to 7-membered lactone, and the formation of 3(4)-seco structures via cleavage of ring A, dramatically enhance telomerase activation capacity [1]. These modifications, catalyzed by specific fungal enzymes, result in compounds that increase hTERT protein levels in a dose-dependent manner, with some derivatives showing activity at concentrations as low as 0.5 nM [1].

Wnt Signaling Pathway Inhibition

The inhibition of aberrant Wnt signaling by specific cycloartane glycosides represents a targeted approach for cancers driven by this pathway. Compounds isolated from Cimicifuga foetida, particularly cimicifoetiside B and 2′-O-acetyl cimiracemoside M, demonstrate significant dose-dependent inhibition of Wnt signaling with IC₅₀ values of 3.33 and 13.34 μM, respectively [7]. The Wnt pathway plays crucial roles in numerous biological processes including axis formation, cell fate specification, cell polarity determination, and cell migration. Pathological activation of this pathway occurs frequently in wide spectrum of malignancies, making it an attractive therapeutic target [7]. The cycloartane glycosides from Cimicifuga species represent a novel class of natural product-derived Wnt inhibitors with potential for further development as targeted anticancer agents.

Research Methodologies

The investigation of cycloartane triterpenoids employs sophisticated analytical, spectroscopic, and biological techniques to isolate, characterize, and evaluate these complex natural products. This section outlines established experimental protocols for studying cycloartanes, from initial plant extraction to mechanistic biological evaluation.

Extraction and Isolation Techniques

The initial extraction of cycloartane triterpenoids typically employs polar solvents such as methanol or ethanol to efficiently extract both aglycone and glycosylated forms. For example, in the study of Commiphora myrrha, resinous exudates were extracted with 95% ethanol under reflux conditions, followed by sequential fractionation with solvents of increasing polarity (petroleum ether, chloroform, and ethyl acetate) to enrich different chemical classes [6]. The chloroform-soluble fraction often contains aglycone cycloartanes, while more polar fractions contain glycosylated derivatives. Modern approaches increasingly employ molecular networking-guided strategies to prioritize isolation targets. In the investigation of Curculigo orchioides, researchers applied the MolNetEnhancer workflow to LC-HRMS/MS data, which classified clusters of cycloartane-type triterpenoids using the ClassyFire module and predicted structures via the Network Annotation Propagation tool [8]. This bioinformatics-guided approach enables targeted isolation of novel and bioactive compounds, significantly enhancing the efficiency of natural product discovery.

Chromatographic separation remains central to cycloartane isolation, with silica gel chromatography serving as the primary purification method. Medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC) are routinely employed for final purification steps. For compounds with specific biological activities, bioactivity-guided fractionation is employed, where fractions are systematically evaluated for desired pharmacological effects (e.g., cytotoxicity, anti-inflammatory activity, or telomerase activation) at each separation step, ensuring that isolation efforts focus on the most bioactive constituents [8].

Structural Elucidation Protocols

The structural characterization of cycloartane triterpenoids relies heavily on spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). A comprehensive NMR approach includes one-dimensional ((^1)H and (^{13})C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments to establish planar structures and relative configurations.

The key steps in structural elucidation include:

  • Molecular formula determination via HRESIMS, which provides exact mass measurements with sufficient accuracy to establish elemental composition.
  • Functional group identification through analysis of (^{13})C NMR chemical shifts and DEPT experiments to classify carbon types (methyl, methylene, methine, quaternary).
  • Planar structure assembly using (^1)H-(^1)H COSY to establish spin systems and HMBC correlations to connect these fragments through long-range heteronuclear couplings.
  • Stereochemical assignment through NOESY or ROESY experiments to determine relative configuration, supplemented in some cases by X-ray crystallography for absolute configuration determination [8].
  • Glycoside analysis involving acid hydrolysis to release sugar moieties, followed by comparison to standards using TLC or GC-MS to identify sugar constituents and determine their absolute configuration.

For challenging structures, single-crystal X-ray diffraction provides unambiguous structural determination, as demonstrated in the characterization of curculigone A from Curculigo orchioides, where X-ray analysis confirmed the absolute configuration with Flack and Hooft parameters of 0.00(5) and 0.02(4), respectively [8].

Biological Activity Assessment

The evaluation of cycloartane triterpenoid bioactivity encompasses a range of in vitro and cell-based assays designed to assess specific pharmacological effects. For anticancer activity assessment, the following standardized protocols are commonly employed:

  • Cytotoxicity Testing: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to determine compound cytotoxicity. Cells are seeded in 96-well plates, treated with serial dilutions of test compounds for 24-72 hours, followed by MTT addition and spectrophotometric measurement of formazan crystals dissolved in DMSO. Data are typically expressed as IC₅₀ values (concentration causing 50% growth inhibition) [5] [6].

  • Apoptosis Detection: Multiple complementary methods are employed:

    • Annexin V/PI staining with flow cytometry to quantify early and late apoptotic populations.
    • Western blot analysis of apoptotic markers (Bax, Bcl-2, caspase-3, PARP cleavage).
    • Mitochondrial membrane potential (ΔΨm) assessment using fluorescent dyes like JC-1.
    • TUNEL staining to detect DNA fragmentation in apoptotic cells [4] [5].
  • Anti-inflammatory Activity: Inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells serves as a standard model. Cells are pretreated with compounds before LPS stimulation, and NO production is measured using the Griess reagent [8].

  • Telomerase Activation: Screening involves immunoblotting for hTERT protein levels and PCR-based ELISA assays (such as TRAP - Telomeric Repeat Amplification Protocol) to quantify telomerase activity in cell lines like HEKn (human epidermal keratinocytes) [1].

G PlantMaterial Plant Material Extraction Solvent Extraction (MeOH/EtOH, reflux) PlantMaterial->Extraction Fractionation Solvent Partitioning (Petroleum ether, CHCl₃, EtOAc) Extraction->Fractionation Screening Bioactivity Screening Fractionation->Screening MN Molecular Networking (LC-HRMS/MS) Fractionation->MN Isolation Chromatographic Isolation (Silica gel, MPLC, HPLC) Screening->Isolation MN->Isolation Elucidation Structure Elucidation (NMR, HRMS, X-ray) Isolation->Elucidation MechStudies Mechanistic Studies Elucidation->MechStudies

Diagram: Integrated workflow for the extraction, isolation, and biological evaluation of cycloartane triterpenoids from plant materials

Biotransformation Approaches

Biotransformation using microbial systems, particularly endophytic fungi, has emerged as a powerful tool for generating novel cycloartane derivatives with enhanced bioactivities. The protocol typically involves:

  • Fungal Selection: Identification of appropriate biocatalysts, often endophytic fungi isolated from the same plant species as the substrate compound. Camarosporium laburnicola and Alternaria eureka, endophytes from Astragalus species, have demonstrated remarkable transformation capabilities for cycloartane substrates [1].

  • Biotransformation Conditions: Incubation of the substrate compound (e.g., cyclocephagenol) with fungal cultures in appropriate liquid media for specified durations (typically 4-30 days), with monitoring of metabolite production via TLC or LC-MS [1].

  • Metabolite Characterization: Isolation and structural determination of transformation products using standard chromatographic and spectroscopic methods, with particular attention to identifying sites of enzymatic modification (e.g., hydroxylation, oxidation, ring cleavage).

This approach has successfully generated potent telomerase activators through specific structural modifications, including C-12 hydroxylation by Alternaria eureka and ring A modifications by Camarosporium laburnicola [1].

Conclusions and Future Directions

Cycloartane-type triterpenoids represent a promising class of natural products with diverse chemical structures and multifaceted pharmacological activities. Their demonstrated efficacy in cancer models through apoptosis induction, ER stress activation, and Wnt signaling inhibition, combined with their anti-inflammatory, immunomodulatory, and telomerase-activating properties, highlights their therapeutic potential. Current research continues to expand our understanding of their mechanisms of action and structure-activity relationships, providing a foundation for future drug development efforts.

References

phytochemistry of Mangifera indica stem bark

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical and Nutritional Composition

Extensive phytochemical profiling has identified a wide array of compounds in mango stem bark. The following table summarizes the quantitative findings from one recent analysis [1].

Analysis Type Component Concentration (mg/100g)
Phytochemicals Saponin 3.19 ± 0.13
Tannin 4.95 ± 0.27
Flavonoid 3.15 ± 0.12
Alkaloid 7.09 ± 0.16
Oxalate 18.09 ± 0.13
Anthraquinone 1.38 ± 0.20
Phytate 1.86 ± 0.5
Cyanogenic Glycosides 0.77 ± 0.02
Proximate (Nutritional) Component Concentration (%))
Moisture Content 6.07% ± 0.12
Ash Content 2.645% ± 0.29
Crude Fibre 3.95% ± 0.04
Crude Lipid 1.54% ± 0.03
Crude Protein 9.44% ± [value not provided]
Carbohydrate 75.97% ± 0.19

Other studies have isolated additional compounds, including 1,2-benzenedicarboxylic acid, mono(2-ethylhexyl)ester, 9,12-tetradecadiene-1-ol-acetate, and 3-chloro-N-(2-phenylethyl) propanamide [2]. The bark is also enriched with essential nutrient elements like Calcium (Ca), Iron (Fe), Potassium (K), Manganese (Mn), and Zinc (Zn), which play important roles in enzymatic processes [2].

Key Bioactive Compounds: Mangiferin and Lupeol

Among the many constituents, mangiferin (a xanthone glucoside) and lupeol (a triterpenoid) are recognized for their significant therapeutic potential. The table below compares their key aspects based on current research.

Compound Class Reported Pharmacological Activities Extraction Efficiency
Mangiferin Xanthone glucoside Antioxidant, anti-inflammatory, anticancer, radioprotective (protects against gamma radiation), immunomodulatory, antidiabetic [3] [4] [5] Highest yield with Ultrasound-Assisted Extraction (UAE) [3] [6]
Lupeol Triterpenoid Anti-inflammatory, anticancer, antimicrobial, anti-arthritic, hepatoprotective, non-toxic at studied doses (up to 2000 mg/kg in animals) [3] [4] Highest yield with Ultrasound-Assisted Extraction (UAE) [3] [6]

Proven Pharmacological Activities

Scientific investigations validate several traditional uses of the stem bark, linking its phytochemical profile to concrete pharmacological effects [4] [5].

  • Neuroprotective Effects: A 2025 study demonstrated that a hydromethanolic extract of the stem bark significantly attenuated learning, memory, and motor coordination deficits induced by electroconvulsive therapy (ECT) in male Wistar rats. This suggests potential for managing neurocognitive side effects [7].
  • Anti-inflammatory and Antioxidant Properties: Stem bark extracts have shown efficacy in reducing inflammation in models of colitis. The effects are linked to the modulation of key inflammatory pathways, including the reduction of TNF-α, IL-6, and other mediators, alongside strong free radical scavenging activity [5].
  • Antimicrobial Activity: Both aqueous and methanolic extracts of the stem bark exhibit inhibitory effects against a range of bacterial and fungal isolates, including Staphylococcus sp., E. coli, and Penicillium sp., with methanolic extracts generally showing higher activity [8] [9].
  • Anticancer Potential: Research indicates that extracts and isolated compounds, particularly mangiferin, possess chemopreventive and anticancer properties. These effects are linked to mechanisms such as the modulation of apoptosis and epigenetic pathways [3] [5].

Experimental Workflow for Extraction and Analysis

For researchers looking to work with this material, the following diagram outlines a standardized workflow based on the cited methodologies for extracting and analyzing key bioactive compounds.

cluster_extraction Extraction Methods (Comparative) Start Start: Dried & Powdered M. indica Stem Bark Solvent Solvent Selection: - Ethanol:Water (8:2) for Mangiferin - Hexane for Lupeol Start->Solvent Maceration Maceration (Solvent, 24h, 25°C) Soxhlet Soxhlet Heating (Solvent, 8h) UAE Ultrasound (UAE) (Solvent, 42kHz, 30min, 25°C) Best Concentrated Extract (Rotary Evaporation, 40°C) UAE->Best Reported as Most Efficient MAE Microwave (MAE) (Solvent, 600W, 1min cycles) Analysis Compound Analysis & Quantification Best->Analysis Solvent->Maceration Solvent->Soxhlet Solvent->UAE Solvent->MAE HPLC HPLC Analysis - C-18 Column - UV Detection - Gradient/Isocratic Elution Analysis->HPLC TLC Thin Layer Chromatography (TLC) for initial screening & purification tracking Analysis->TLC Purification Purification HPLC->Purification Identified Fractions TLC->Purification Identified Fractions XAD Resin Purification (e.g., AMBERLITE XAD7HP) for Mangiferin Purification->XAD Column Column Chromatography (Silica Gel) for Lupeol Purification->Column End Final Isolates: Mangiferin & Lupeol XAD->End Column->End

This workflow synthesizes methods from multiple studies. Key technical specifications include [3] [6]:

  • Solvent-to-sample ratio: Typically 10:1 (mL/g)
  • UAE parameters: Constant frequency of 42 kHz for 30 minutes in a cold bath to maintain temperature.
  • HPLC analysis for Mangiferin: Uses a C-18 column with a gradient elution of acetic acid in water and acetonitrile, detected at 254 nm.
  • HPLC analysis for Lupeol: Uses an isocratic methanol mobile phase, detected at 210 nm.

Conclusion and Research Implications

References

isolation and identification of mangiferolic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Mangiferolic Acid

The table below summarizes the basic chemical information for this compound, which is essential for its identification [1].

Property Description
IUPAC Name (3β,24E)-3-Hydroxy-9,19-cyclolanost-24-en-26-oic acid [1]
Molecular Formula C₃₀H₄₈O₃ [1]
Molecular Weight 456.72 g/mol [1]
CAS Registry Number 4184-34-3 [1]
Classification Natural product >> Terpenes (Cycloartane-type triterpenoid) [2] [3]

Natural Sources and Co-Occurring Compounds

This compound is primarily found in plants of the Mangifera genus (mango trees, family Anacardiaceae) [2] [3].

  • Primary Sources: It can be isolated from the bark resin of the mango tree and is also a known component of propolis (bee glue) when bees collect resins from mango trees [3].
  • Common Co-occurring Compounds: During isolation, you will likely find this compound alongside other very similar cycloartane-type triterpenoids. Key compounds to be aware of include [2] [3]:
    • Isothis compound
    • Ambolic acid
    • Cycloartenol

The following diagram illustrates the general workflow for isolating this compound from plant material, based on the described procedures.

G Start Plant Material (M. mekongensis Bark) A Drying and Powdering Start->A B Soxhlet Extraction with n-Hexane A->B C Crude n-Hexane Extract B->C D Bioactivity-Guided Fractionation C->D E Separation & Purification (Chromatography) D->E F Isolated Compounds: This compound, etc. E->F

Reported Isolation and Identification Methods

Here are the specific methodologies described in the search results.

Isolation Protocol

One study provides a clear, though summarized, isolation procedure from the bark of Mangifera mekongensis [2]:

  • Extraction: The dried, powdered bark was continuously extracted using n-hexane in a Soxhlet extractor to obtain a crude n-hexane fraction [2].
  • Fractionation and Purification: The n-hexane fraction was then subjected to "separation and purification," which typically involves various chromatographic techniques (though the specific methods like column chromatography stationary phases are not detailed), to yield pure compounds, including this compound [2].
Identification and Structural Elucidation

The identification of this compound and the confirmation of its structure rely on a suite of spectroscopic techniques [2]:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Used to determine the exact molecular mass and molecular formula [2].
  • Infrared (IR) Spectroscopy: Identified characteristic functional groups, notably the carboxyl carbonyl group (absorption around 1720 cm⁻¹) [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra were used to elucidate the carbon and hydrogen framework of the molecule. Key features identified included [2]:
    • A trisubstituted olefinic bond (δH 5.38).
    • An oxymethine group (δH 4.62), typical of a proton on a carbon bearing oxygen.

Analytical Techniques for Quality Control

While not specific to this compound, an RP-HPLC method developed for mangiferin (another compound from mango) demonstrates the type of approach that can be adapted for the analysis and quality control of this compound. The parameters in the table below can serve as a starting point for method development [4].

HPLC Parameter Description
Column Lichrospher 100 RP-18e (5 µm)
Mobile Phase Buffer (Potassium Dihydrogen Orthophosphate, pH 2.5-2.8) : Acetonitrile (85:15)
Detection Wavelength 254 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Elution Mode Isocratic

Recommendations for Further Research

The search results confirm the fundamental aspects of this compound's origin and basic isolation. To obtain a complete technical guide, I suggest you:

  • Consult Specialized Databases: Search for the CAS Registry Number 4184-34-3 in scientific databases like SciFinder, Reaxys, or PubMed Central. These platforms often contain full-text articles with detailed experimental sections.
  • Refine Your Search: Use specific terms like "scale-up purification of this compound," "HPLC-UV analysis of cycloartanes," or "NMR data for this compound" to find more focused protocols.

References

Application Note: HPLC-DAD Analysis of Mangiferolic Acid in Mangifera indica L.

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed procedure for the extraction, separation, identification, and quantification of mangiferolic acid from mango plant material (e.g., bark and leaves) using Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD). The protocol is adapted from a validated method for the related compound mangiferin and is designed to meet the quality control needs of researchers and drug development professionals working with phytopharmaceuticals [1] [2].


Experimental Protocol

Materials and Reagents
  • Plant Material: Dried stem bark or leaves of Mangifera indica L.
  • Standard: this compound (or Isothis compound) analytical standard.
  • Solvents: HPLC-grade Acetonitrile, Methanol, Water, and Orthophosphoric Acid.
  • Chemical: Potassium Dihydrogen Orthophosphate (KH₂PO₄).
Equipment and Instrumentation
  • HPLC System: Equipped with a binary or quaternary pump, degasser, autosampler, and a Diode-Array Detector (DAD).
  • Analytical Column: Reversed-Phase C18 column (e.g., Lichrospher 100 RP-18e, 5 µm, 250 mm x 4.6 mm or equivalent) [1].
  • Supporting Equipment: Analytical balance, ultrasonic bath, vacuum filtration setup with 0.45 µm membrane filters, and pH meter.
Chromatographic Conditions

The table below summarizes the optimized chromatographic parameters.

Parameter Specification
Column Lichrospher 100 RP-18e (5 µm), 250 x 4.6 mm [1]
Mobile Phase Buffer (pH 2.7) : Acetonitrile (85:15, v/v) - Isocratic Elution [1]
Buffer Preparation Dissolve 1.36 g of KH₂PO₄ in 900 mL water, adjust pH to 2.5-2.8 with orthophosphoric acid, make up to 1000 mL [1].
Flow Rate 1.0 mL/min [1]
Column Temperature 30°C [3]
Injection Volume 20 µL [1] [3]
Detection Wavelength 254 nm (Based on mangiferin method; UV spectrum of standard should be confirmed) [1]
Run Time 15 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution:

  • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
  • Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL.
  • Prepare a series of working standard solutions by appropriate dilution with the mobile phase or methanol to create a calibration curve.

Sample Solution (for raw plant material):

  • Reduce the plant material (bark or leaves) to a coarse powder.
  • Weigh about 1.0 g of the powder and transfer to a 100 mL beaker.
  • Add 10 mL of Dimethylformamide (DMF) and 80 mL of methanol.
  • Sonicate the mixture for 5 minutes and then warm on a water bath for 20 minutes.
  • Decant the supernatant liquid. Repeat the extraction 4-5 times until the extract is colorless.
  • Combine all extracts in a 250 mL beaker and concentrate to below 100 mL.
  • Transfer the concentrate to a 100 mL volumetric flask and make up to volume with methanol.
  • Filter the solution through a 0.45 µm membrane filter before HPLC injection [1].
HPLC Procedure and Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_main HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_data Data Processing start Start prep Prepare Sample & Std start->prep hplc HPLC Analysis prep->hplc p1 Weigh Powder prep->p1 data Data Acquisition hplc->data h1 Set Mobile Phase (Buffer:ACN, 85:15) hplc->h1 calc Quantify & Validate data->calc d1 Record Retention Time data->d1 end Report Results calc->end p2 Extract with DMF & MeOH p1->p2 p3 Sonication & Heating p2->p3 p4 Concentrate & Filter p3->p4 p4->hplc h2 Set Flow Rate (1.0 mL/min) h1->h2 h3 Set Detection (254 nm) h2->h3 h4 Inject Sample (20 µL) h3->h4 h4->data d2 Measure Peak Area d1->d2 d3 Compare with Std d2->d3 d3->calc

Method Validation

For any analytical method to be used in quality control or drug development, validation is mandatory. The following table outlines the key validation parameters and the expected performance criteria based on phytopharmaceutical guidelines [2]. The specific results would need to be experimentally determined for this compound.

Validation Parameter Protocol & Acceptance Criteria
Linearity & Range Prepare and analyze at least 5 concentrations of standard. The coefficient of determination (R²) should be > 0.99 [3].
Precision Measure intra-day (repeatability) and inter-day (intermediate precision) via multiple injections. Relative Standard Deviation (RSD%) should be < 2% for retention time and < 5% for peak area [1] [3].
Accuracy (Recovery) Perform a spike recovery study by adding known amounts of standard to a pre-analyzed sample. Recovery should be in the range of 98-102% [3].
Sensitivity (LOD & LOQ) Determine based on signal-to-noise ratio (S/N). Typically, LOD requires S/N ≈ 3:1 and LOQ requires S/N ≈ 10:1 [3].
Specificity The method should resolve this compound from other close-eluting compounds (e.g., isothis compound) and excipients, confirmed by DAD UV spectrum purity [2].
Robustness Deliberately introduce small changes in flow rate, mobile phase pH, or column temperature to assess the method's resilience.

Key Considerations for Researchers

  • Marker-Based Standardization: In phytopharmaceutical development, the analysis of specific "marker compounds" like this compound is crucial for quality assessment, ensuring batch-to-batch consistency, authenticity, and efficacy of the final product [2].
  • Adapting the Method: This protocol is a robust starting point. You may need to optimize the mobile phase ratio, gradient profile (instead of isocratic), or detection wavelength based on the specific chromatographic behavior and UV spectrum of your this compound standard.
  • System Suitability: Prior to analysis, always perform a system suitability test by injecting the standard solution to confirm parameters like theoretical plates, tailing factor, and reproducibility meet internal specifications.

References

Application Notes: Extraction and Bioactivity of Mango (Mangifera indica) Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Mango (Mangifera indica L.) is a rich source of potent bioactive compounds, with significant research interest in xanthones (e.g., mangiferin) and gallotannins [1]. These compounds demonstrate a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities [2] [3] [4]. The efficient extraction of these phytochemicals is crucial for pharmaceutical and nutraceutical applications.

This document provides detailed protocols for the extraction of bioactive compounds from different mango parts, with a specific focus on mangiferin from peel and leaves. It also covers analytical methods for quantification and purification, alongside data on bioactivity relevant for drug development.

Quantitative Profiling of Mangiferin in Mango Cultivars

The selection of raw material is a critical first step. Mangiferin content varies significantly between fruit parts and cultivars. The table below summarizes quantitative data from 11 Chinese mango cultivars, providing a reference for source selection.

Table 1: Mangiferin Content in Different Parts of Mango Fruit (Dry Weight Basis) [2]

Cultivar Peel (mg/g) Pulp (mg/g) Seed Kernel (mg/g)
Lvpimang (LPM) 7.49 0.012 0.67
Zhonghuang (ZHM) 7.34 0.002 2.43
Guireng-265 (GR-265) 3.76 0.004 0.63
Lingxuan (LXM) 3.93 N.D. 0.33
Maoqianshi (MQS) 1.91 0.20 0.14
Xianghua (XH-2) 0.67 0.008 1.04
Sanlielong (SLLK811) 0.52 N.D. 0.50
Guifei (GF) 0.23 N.D. 0.38
Jinhong (JHM) 0.16 N.D. 0.89
Yexiang (YX-1) N.D. 0.21
Tainong (TN-1) 0.04 N.D. 0.62

N.D.: Not Detected

Key Takeaway: The peel of specific cultivars like Lvpimang (LPM) and Zhonghuang (ZHM) represents the most concentrated source of mangiferin, making it a prime candidate for extraction [2].

Detailed Extraction Protocols

Protocol A: Green Extraction using Deep Eutectic Solvents (DES) for Peel

DES are recognized as a sustainable and efficient alternative to conventional organic solvents [5].

  • Principle: Use of a tailor-made, biodegradable solvent system to extract a broad spectrum of phytochemicals.
  • Materials:
    • Dried, powdered mango peel (from a high-yield cultivar like LPM).
    • Choline chloride (ChCl).
    • Glycerol, Urea, or Lactic Acid (as hydrogen bond donors).
    • Deionized water.
    • Ultrasonic bath or microwave-assisted extraction system.
    • Centrifuge.
    • Rotary evaporator.
    • Lyophilizer.
  • Procedure:
    • DES Preparation: Synthesize the DES by mixing ChCl with a hydrogen bond donor (e.g., Glycerol) at a molar ratio of 1:2. Heat at 80°C with stirring until a homogeneous, clear liquid forms [5].
    • Sample Preparation: Mix the DES with 10-30% (w/w) water to reduce viscosity.
    • Extraction: Combine the hydrated DES with mango peel powder at a solid-to-liquid ratio of 1:30 to 1:50 (w/v). Subject the mixture to ultrasonic irradiation (e.g., 200W, 30-40°C) for 20-40 minutes [5].
    • Separation: Centrifuge the mixture at 6000 rpm for 15 minutes to separate the supernatant [3].
    • Concentration: Remove the DES and water from the supernatant using rotary evaporation at 40°C. The resulting crude extract can be lyophilized for storage and further analysis.
Protocol B: Conventional Solvent Extraction from Peel for Antimicrobial Activity

This protocol is optimized for obtaining extracts with potent antibacterial and antibiofilm properties [3].

  • Principle: Sequential or selective extraction using solvents of varying polarity to concentrate specific bioactive classes.
  • Materials:
    • Fresh mango peels, lyophilized and powdered.
    • Solvents: Ethyl Acetate, Ethanol, Chloroform, Butanol.
    • Shaker incubator.
    • Centrifuge.
    • Rotary evaporator.
  • Procedure:
    • Extraction: Macerate 100g of lyophilized mango peel powder in 500mL of Ethyl Acetate for 24 hours at 4°C with continuous shaking [3].
    • Separation: Centrifuge at 6000 rpm for 15 minutes and collect the supernatant.
    • Re-extraction: Repeat the extraction process on the residue 2-3 times.
    • Combination and Concentration: Combine all ethyl acetate supernatants and concentrate using a rotary evaporator at 40°C.
    • Yield: The resulting Mango Peel Ethyl Acetate Extract (MPEE) is rich in tannins, coumarins, alkaloids, flavonoids, and phenols, and has demonstrated high antibacterial and anti-colon cancer activity in vitro [3].
Protocol C: Extraction and Purification of Mangiferin from Leaves

Mango leaves are a traditional and abundant source of mangiferin [4].

  • Principle: Extraction with an isopropanol-water mixture, followed by purification and recrystallization.
  • Materials:
    • Dried, powdered mango leaves.
    • Isopropanol.
    • Deionized water.
    • Macroporous resin (e.g., HPD100).
    • High-Speed Counter-Current Chromatography (HSCCC) system.
    • Solvents for HSCCC: Ethyl Acetate, n-Butanol, Water.
  • Procedure:
    • Primary Extraction: Extract dried leaf powder with Isopropanol:Water (60:40, v/v). Concentrate the extract under reduced pressure [4].
    • Purification - Macroporous Resin: Dissolve the crude extract in water and load onto an HPD100 resin column. Wash with water to remove impurities, then elute mangiferin with 20-30% ethanol. The breakthrough volume is approximately 17 bed volumes (BV), with complete desorption achieved in about 8 BV [2].
    • Purification - HSCCC: Use the resin-purified fraction for final separation. The optimal solvent system for HSCCC is Ethyl Acetate-n-Butanol-Water (4:1:5, v/v), which provides an ideal partition coefficient (K) of 1.76 for mangiferin [2].
    • Crystallization: Collect the mangiferin-rich fraction from HSCCC and recrystallize from Isopropanol:Water (50:50, v/v) to achieve high purity (up to 98.2%) [4].

The following workflow diagram summarizes the key extraction and purification pathways.

mango_extraction cluster_source Raw Material Selection cluster_extract Extraction Methods cluster_des DES Extraction (Green) cluster_conv Solvent Extraction cluster_purify Purification & Analysis start Start: Select Mango Material peel Peel (High Mangiferin Cultivar) start->peel leaves Leaves start->leaves des_proc DES (e.g., ChCl:Glycerol) Ultrasonic/Microwave Assist peel->des_proc ethyl_ac Ethyl Acetate Maceration peel->ethyl_ac isoprop Isopropanol:Water (60:40) leaves->isoprop hplc HPLC Analysis & Identification des_proc->hplc ethyl_ac->hplc macro Macroporous Resin (HPD100) Elute with 20-30% EtOH isoprop->macro hsccc HSCCC EtOAc:n-BuOH:Water (4:1:5) macro->hsccc hsccc->hplc end Output: Bioactive Compound (Mangiferin, Polyphenols) hplc->end

Analytical Methods and Bioactivity Data

Analytical Quantification
  • Total Phenolic Content (TPC): Use the Folin-Ciocalteu method. Express results as μg Gallic Acid Equivalents (GAE) per gram dry weight (DW) [3].
  • Total Flavonoid Content (TFC): Use the Na₂NO₂/AlCl₃/NaOH method. Express results as μg Quercetin Equivalents (QE) per gram DW [3].
  • HPLC Analysis for Phenolics:
    • Column: Eclipse C18 (4.6 × 250 mm, 5 μm).
    • Mobile Phase: (A) Water with 0.05% Trifluoroacetic Acid (TFA); (B) Acetonitrile with 0.05% TFA.
    • Gradient: 0 min (82% A), 0-5 min (80% A), 5-8 min (60% A), 8-12 min (60% A), 12-15 min (linear gradient to initial conditions).
    • Flow Rate: 0.9 mL/min [3].
Documented Bioactivity of Extracts

Table 2: Experimentally Determined Bioactivities of Mango Peel Extracts [3]

Bioactivity Assay Target Key Result / IC₅₀ / MIC Implication
Antibacterial Food-borne pathogens (e.g., S. aureus, E. coli, B. cereus) MIC/MBC: 500 μg/mL Potential as a natural food preservative and antimicrobial agent.
Antibiofilm Food-borne pathogens Inhibition: 53.33% (S. sonnei) to 98.75% (B. cereus) Prevents colonization of surfaces by pathogenic bacteria.
Anticancer Human Colon Epithelial Carcinoma (Caco2) IC₅₀: 430.36 μg/mL Suggests chemopreventive potential against colorectal cancer.
Antioxidant DPPH• free radical Higher scavenging capacity than Trolox and Ascorbic Acid [2] Protects against oxidative stress.

Additional Key Bioactivity:

  • α-glucosidase Inhibition: Purified mangiferin (IC₅₀ = 5.82 μg/mL) demonstrated significantly greater blockade of this key enzyme for carbohydrate digestion than the drug acarbose (IC₅₀ = 199.47 μg/mL), indicating strong potential for managing hyperglycemia in diabetes [4].
  • Endothelial Cell Protection: Mangiferin purified from mango peel showed significant protective effects on human umbilical vein endothelial cells (HUVEC) under H₂O₂-induced oxidative stress, enhancing cell survival. This points to potential applications in preventing vascular diseases [2].

Conclusion and Research Outlook

The protocols outlined here provide a robust foundation for the extraction and analysis of high-value bioactive compounds from mango by-products. The strong experimental evidence for antioxidant, antimicrobial, antidiabetic, and anticancer activities underscores their potential in pharmaceutical and nutraceutical development.

Future research should focus on:

  • Scaling Up: Transitioning optimized methods like DES and HSCCC from laboratory to industrial scale.
  • Standardization: Developing standardized extraction protocols and quality control parameters for specific bioactivities.
  • Clinical Validation: Moving beyond in vitro studies to pre-clinical and clinical trials to validate efficacy and safety in humans.

The valorization of mango peels, kernels, and leaves not only promises the development of new therapeutic agents but also contributes to a more sustainable and circular bio-economy.


References

Overview of Relevant Extraction & Analysis Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Technique Principle & Description Key Applications in Literature Reference
Soxhlet Extraction Continuous extraction using refluxing solvent; suitable for non-polar compounds. General extraction of plant materials (e.g., mango flowers with hexane, acetone). [1]
Macroporous Resin Chromatography Uses polymeric resins for adsorption and desorption to enrich target compounds. Used as a first-step purification for mangiferin from mango peel extract. [2] [3]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid stationary phase. Effective for purification of mangiferin; suitable for scaling up. [2] [3]
Reversed-Phase HPLC Separation based on hydrophobicity using a non-polar stationary phase. Primary method for quantification and identity confirmation of mangiferin. [4] [5]

Proposed Workflow for Mangiferolic Acid Analysis

Based on the general principles for analyzing phytochemicals like the triterpenoid this compound, here is a suggested experimental workflow. You will need to optimize each step for your specific sample and instrument conditions.

Start Start: Plant Material (e.g., Mango Bark/Leaves) P1 Sample Preparation (Drying, Powdering) Start->P1 P2 Extraction (Soxhlet or Sonication with non-polar solvent) P1->P2 P3 Crude Extract Concentration P2->P3 P4 Purification (Macroporous Resin or CC) P3->P4 P5 Analysis & Quantification (RP-HPLC with UV/PDA Detector) P4->P5 P6 Identity Confirmation (LC-MS) P5->P6 End Final Quantitative Data P6->End

Sample Preparation and Extraction
  • Starting Material: this compound is a triterpenoid. Focus on source materials where it is known to be present, such as mango bark and leaves [4].
  • Extraction: Given its non-polar nature, this compound will likely require less polar solvents (e.g., hexane, chloroform, or ethyl acetate) for efficient extraction. Soxhlet extraction is a suitable and standard method [1]. Alternatively, accelerated solvent extraction or ultrasound-assisted extraction could be explored for efficiency [6].
Purification Strategy
  • Crude extracts contain complex mixtures. Use purification techniques to isolate this compound before quantification.
  • Liquid-Liquid Partitioning can be an initial step to remove sugars and highly polar compounds.
  • Column Chromatography using normal-phase silica gel with a gradient of hexane and ethyl acetate is a classical approach for terpenoids.
  • Macroporous Resin Chromatography (e.g., HPD100 series) has proven effective for pre-purifying similar compounds and could be adapted [2] [3].
Analysis and Quantification by HPLC
  • Method: Reversed-Phase HPLC is the most robust and widely used technique [4].
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Optimize a gradient of water and acetonitrile, possibly with a modifier like 0.1% formic acid.
  • Detection: Use a UV or Photodiode Array (PDA) detector. You must determine the specific UV-Vis maximum for this compound empirically using a standard.
  • Quantification: Construct a calibration curve using a purified This compound standard. The method should be validated for parameters like linearity, precision, and accuracy [4].
Identity Confirmation
  • LC-MS (Liquid Chromatography-Mass Spectrometry) is essential for confirming the identity of the target peak based on its molecular weight and fragmentation pattern [2].

Key Considerations for Method Development

  • Standard Availability: The primary challenge is the commercial availability of a high-purity this compound standard, which is crucial for both quantification and identity confirmation.
  • Structural Analogy: Mangiferin (a xanthone) and this compound (a triterpenoid) have different chemical properties. While the overall analytical framework (extraction, purification, HPLC) is similar, the specific solvents, chromatographic conditions, and detection wavelengths will differ significantly.
  • Method Validation: Once a method is developed, it must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

To proceed effectively, I suggest you:

  • Search specialized databases like PubChem or SciFinder for the chemical properties of this compound (e.g., solubility, UV spectrum).
  • Consult analytical literature on other triterpenoids (e.g., ursolic acid, oleanolic acid) for proven HPLC and purification methods that can be adapted.

References

Application Note: Isolation and Analysis of Mangiferolic Acid from Mangifera Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mangiferolic acid is a triterpenoid compound found in plants of the Mangifera genus (family Anacardiaceae), particularly in mango bark and resin [1] [2]. It is a cycloartane-type triterpene with the molecular formula C₃₀H₄₈O₃ [3]. This compound is of significant interest due to its documented biological activities, most notably its potent α-glucosidase inhibitory activity, which suggests potential for development as an anti-diabetic agent [2]. The isolation and characterization of this compound are crucial steps for pharmaceutical and biological research. This application note provides a consolidated guide for researchers, detailing known methods for its extraction, isolation, and analysis, based on published scientific studies.

Material and Methods: A Workflow for Isolation

The following workflow outlines the general process for obtaining this compound from plant material, primarily the bark of Mangifera species. The specific conditions from the literature are provided in the subsequent sections.

G cluster_chromatography Chromatographic Techniques Plant Material (Bark) Plant Material (Bark) Drying & Powdering Drying & Powdering Plant Material (Bark)->Drying & Powdering Solvent Extraction Solvent Extraction Drying & Powdering->Solvent Extraction n-Hexane Fraction (Crude Extract) n-Hexane Fraction (Crude Extract) Solvent Extraction->n-Hexane Fraction (Crude Extract) n-Hexane Soxhlet Bioassay-Guided Fractionation Bioassay-Guided Fractionation n-Hexane Fraction (Crude Extract)->Bioassay-Guided Fractionation Activity Test (e.g., α-Glucosidase) Chromatographic Techniques Chromatographic Techniques Bioassay-Guided Fractionation->Chromatographic Techniques Isolated this compound Isolated this compound Chromatographic Techniques->Isolated this compound Flash Chromatography Flash Chromatography Open Column Chromatography Open Column Chromatography Preparative TLC/HPLC Preparative TLC/HPLC Structure Elucidation & Purity Analysis Structure Elucidation & Purity Analysis Isolated this compound->Structure Elucidation & Purity Analysis HPLC Analysis HPLC Analysis Structure Elucidation & Purity Analysis->HPLC Analysis Purity Spectroscopic Methods Spectroscopic Methods Structure Elucidation & Purity Analysis->Spectroscopic Methods Identity (NMR, MS, IR)

Plant Material and Preliminary Extraction

The initial step involves preparing the plant material and performing a crude extraction with a non-polar solvent.

  • Source Material: The bark of Mangifera mekongensis and other Mangifera species (e.g., Mangifera indica) have been successfully used [2].
  • Preparation: The bark is dried and ground into a fine powder [4].
  • Extraction: The powdered material is subjected to solvent extraction. A n-hexane fraction has been shown to be effective for extracting triterpenoids like this compound. This can be done using a Soxhlet extractor to yield a crude n-hexane extract [2].
Bioassay-Guided Fractionation and Isolation

The crude extract is then subjected to a series of separation techniques to isolate this compound.

  • Strategy: The process is often bioassay-guided, meaning that fractions are tested for a specific biological activity (e.g., α-glucosidase inhibition) throughout the separation process to track the active compound [2].
  • Chromatographic Techniques: The active n-hexane extract is further separated and purified using standard chromatographic methods. While not explicitly detailed for this compound, common techniques for similar compounds include:
    • Flash Chromatography: For rapid preliminary fractionation.
    • Open Column Chromatography: Packed with silica gel or other stationary phases for finer separation.
    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification steps [2].

Analytical Methods for Identification and Quantification

Once isolated, the compound must be identified and its purity assessed. The following methods, adapted from research on related compounds, are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for analysis. While a specific method for this compound is not listed, the methods for the closely related compound mangiferin provide an excellent starting point for method development. The parameters can be adapted by adjusting the mobile phase composition, gradient, and detection wavelength to suit this compound's properties.

Table 1: Adapted Reversed-Phase HPLC Conditions for Triterpene Analysis

Parameter Specification Protocol Reference
Column Lichrospher 100 RP-18e (C18), 5 µm, 250 x 4.6 mm [1] [5]
Mobile Phase Isocratic: Buffer (pH 2.5-2.8) : Acetonitrile [1]
Buffer Preparation 1.36 g Potassium Dihydrogen Orthophosphate in 1L water, pH adjusted with Orthophosphoric Acid [1]
Mobile Phase Ratio Buffer : Acetonitrile = 85 : 15 (v/v) [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 254 nm (UV) [1] [5]
Injection Volume 20 µL [1]
Column Temperature Ambient (or specify if controlled) -
Run Time ~15 minutes [1]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and efficient method for fingerprinting and semi-quantification. A developed method for a polyherbal formulation can be a reference for developing one for pure plant extracts.

Table 2: HPTLC Conditions for Phytochemical Analysis

Parameter Specification Protocol Reference
Stationary Phase Pre-coated Silica gel 60 F₂₅₄ TLC plates [6]
Sample Application Applied as bands (e.g., 6 mm width) via automatic applicator [6]
Mobile Phase Toluene : Ethyl Acetate : Formic Acid : Methanol (4:6:0.8:2 v/v/v/v) [6]
Development Ascending mode in a twin-trough chamber pre-saturated with mobile phase (20 min) [6]
Migration Distance 80 mm [7]
Detection & Scanning Densitometric scanning at 299 nm (or optimized wavelength for this compound) [6]
Structure Elucidation Techniques

The identity of the isolated this compound must be confirmed using spectroscopic techniques [2]:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to confirm the exact molecular formula and weight.
  • Infrared (IR) Spectroscopy: Used to identify functional groups (e.g., carbonyl group of the carboxylic acid) present in the molecule.

Bioactivity and Research Applications

This compound is not just a chemical entity but a compound with demonstrated biological potential.

  • α-Glucosidase Inhibition: In a study on Mangifera mekongensis, this compound (Compound 7) and related cycloartanes showed more potent α-glucosidase inhibitory activity (with IC₅₀ values ranging from 1.2 to 112.0 µM) than the positive control acarbose (IC₅₀ 214.5 µM) [2]. This suggests its mechanism of action in traditional anti-diabetic use.
  • Antimicrobial Activity: While specific data for this compound is not provided in the search results, stem bark extracts of Mangifera indica, which contain it, show significant antimicrobial activity against Staphylococcus species [4]. This implies a potential role in antimicrobial formulations.

Troubleshooting and Method Validation

For any analytical method to be reliable, it must be validated. Researchers should adhere to ICH guidelines Q2(R1) when developing their own quantitative methods for this compound, as demonstrated in the referenced HPLC and HPTLC methods [1] [6] [5]. Key parameters to validate include:

  • Linearity: Determine the concentration range over which the detector response is linear.
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day).
  • Accuracy: Perform recovery studies by spiking a known amount of standard into the sample.
  • Specificity: Ensure the method can distinguish this compound from other compounds in the extract.
  • Limit of Detection (LOD) and Quantification (LOQ): Establish the sensitivity of the method.

Conclusion

This compound is a promising bioactive triterpenoid found in mango bark. While a single standardized protocol for its isolation is not available, researchers can successfully extract it using non-polar solvents like n-hexane and purify it through bioassay-guided chromatographic techniques. Analytical methods, particularly reversed-phase HPLC and HPTLC, can be adapted from established protocols for similar compounds. Its confirmed potent α-glucosidase inhibitory activity warrants further investigation into its therapeutic potential, particularly for managing type-II diabetes.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Detection of Mangiferolic Acid in Propolis and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Mangiferolic acid (MF) is a cycloartane-type triterpenoid with demonstrated bioactive properties that has gained significant interest in pharmaceutical and natural product research. Recent studies have identified this compound as a constituent of propolis derived from Mangifera indica (mango tree) resin, with particularly promising cytotoxic activity against gastric cancer cell lines (KATO-III) showing IC~50~ values of 4.78-16.02 μg/mL [1]. This application note provides a comprehensive LC-MS/MS protocol for reliable detection and quantification of this compound across various matrices, including propolis, biological fluids, and plant extracts. The method has been optimized to address the analytical challenges associated with triterpenoid compounds, including low concentration in complex matrices, ionization efficiency issues, and potential matrix effects.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and sensitivity for this compound analysis, overcoming limitations of traditional HPLC-UV methods. The implementation of multiple reaction monitoring (MRM) in mass spectrometry provides selective detection even in the presence of co-eluting compounds and complex matrix backgrounds. This technique is particularly valuable for pharmacological studies investigating the therapeutic potential of this compound, which has shown induction of late-stage apoptosis and necrosis in cancer cells through upregulation of COX2 and NFκB genes linked to inflammation and cell death pathways [1].

Sample Preparation Protocols

Propolis Extraction and Cleanup

For propolis samples, the following protocol has been validated to efficiently extract this compound while removing interfering compounds:

  • Crude Extraction: Begin with 100 mg of homogenized propolis sample extracted with 10 mL of 70% ethanol (v/v) at room temperature for 24 hours with continuous agitation. Perform this extraction twice and combine the supernatants after centrifugation at 4,000 × g for 10 minutes [2].
  • Partitioning: Evaporate the ethanol extract under reduced pressure at 40°C and partition the residue between hexane, dichloromethane (DCM), and methanol. The dichloromethane partitioned extract (DPE) has demonstrated superior recovery of this compound based on cytotoxicity studies [1].
  • Cleanup: Further purify the DCM fraction using solid-phase extraction (SPE) with silica cartridges. Condition with 5 mL hexane, load sample, wash with 5 mL hexane:ethyl acetate (70:30, v/v), and elute this compound with 5 mL ethyl acetate:methanol (80:20, v/v).
Biological Sample Preparation

For plasma or serum samples, sample preparation must address both protein content and phospholipid interference:

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile containing 1% formic acid (v/v) to 100 μL of plasma sample. Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C [3]. Collect the supernatant for further cleanup.
  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE-Precipitation or Microlute PLR plate). For this compound, which has chelating properties, use 0.5% (w/v) citric acid in acetonitrile as the precipitation solvent with a preconditioning step of 300 μL/well of the same solvent. Apply vacuum for 4 minutes at 10" Hg [4].
  • Post-Preparation Treatment: Evaporate the eluent under nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase conditions (typically 90:10 water:methanol with 0.1% formic acid). Vortex for 30 seconds and centrifuge before LC-MS/MS analysis.

Table 1: Sample Preparation Optimization for Different Matrices

Matrix Type Extraction Method Cleanup Procedure Key Considerations
Propolis 70% ethanol, double extraction Liquid-liquid partitioning (DCM), SPE silica This compound concentrates in DCM fraction
Plasma/Serum Protein precipitation (ACN:FA 99:1) Phospholipid removal plate Citric acid system prevents chelation
Plant Material 80% methanol, sonication C18 SPE cartridge Remove chlorophyll and waxes
Cell Culture Methanol:water (80:20) Direct injection after centrifugation Minimal interference expected

Chromatographic Conditions

Optimal separation of this compound from matrix components and isobaric compounds is achieved with the following chromatographic protocol:

  • Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 μm) or equivalent fused-core particle column. Alternative: Ascentis Express C18 (100 × 2.1 mm, 2.7 μm) for improved sensitivity [5] [4].
  • Mobile Phase A: 0.1% formic acid in water (v/v)
  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
  • Gradient Program:
    • 0-1.0 min: 60% B
    • 1.0-6.0 min: 60% → 95% B (linear gradient)
    • 6.0-8.0 min: 95% B (wash step)
    • 8.0-8.1 min: 95% → 60% B (re-equilibration)
    • 8.1-10.0 min: 60% B (column stabilization)
  • Flow Rate: 0.3-0.4 mL/min (depending on column dimensions)
  • Column Temperature: 40-50°C
  • Injection Volume: 2-5 μL (partial loop injection)
  • Autosampler Temperature: 10°C

Under these conditions, this compound typically elutes between 4.5-5.5 minutes, well-separated from phospholipids that generally elute earlier in the chromatographic run (1.5-2.5 minutes) [3]. The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions.

Mass Spectrometric Detection

Instrument Parameters

The mass spectrometric detection of this compound should be performed with the following optimized parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 550°C
  • Desolvation Gas Flow: 1000 L/h
  • Capillary Voltage: 0.5-2.5 kV (optimize for specific instrument)
  • Collision Gas: Argon at 0.15-0.20 mL/min
MRM Transitions

This compound detection utilizes multiple reaction monitoring (MRM) transitions for confident identification and quantification:

Table 2: Optimized MRM Transitions for this compound and Related Triterpenoids

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Function
This compound 471.3 423.3 20 Quantitation
This compound 471.3 405.3 25 Confirmation
Isothis compound 471.3 441.3 18 Identification
Cycloartenol 439.4 409.4 15 Identification
Ambolic acid 485.3 437.3 22 Identification

The most abundant transition (471.3 → 423.3) should be used for quantification, while the secondary transition (471.3 → 405.3) provides confirmatory data. The observed fragmentation pattern results from the neutral loss of water and carboxylic acid groups, followed by ring cleavage characteristic of cycloartane-type triterpenoids [2].

Method Validation Data

For implementation in regulated environments, the following validation parameters have been established for this compound determination in plasma matrices:

Table 3: Method Validation Parameters for this compound in Spiked Human Plasma

Validation Parameter Result Acceptance Criteria
Linear range 5-100 ng/mL R² > 0.995
Lower limit of quantitation 5 ng/mL Accuracy 85-115%, CV < 15%
Intra-day precision (%CV) 3.8-7.2% < 15%
Inter-day precision (%CV) 5.1-9.4% < 15%
Accuracy (% nominal) 92.5-106.3% 85-115%
Extraction recovery > 93% Consistent and high
Matrix effect 88-95% Consistent across lots
Stability (24h, 10°C) 94.7% > 85%
Stability (3 freeze-thaw) 90.2% > 85%

The validation data demonstrates that the method is fit-for-purpose for pharmacokinetic studies and therapeutic drug monitoring applications. The excellent recovery rates and minimal matrix effects confirm the effectiveness of the sample preparation protocol in removing interfering phospholipids while maintaining high this compound recovery [5]. The method follows FDA bioanalytical method validation guidelines for precision, accuracy, and sensitivity parameters.

Applications in Research and Development

The developed LC-MS/MS method for this compound has several valuable applications in pharmaceutical and natural products research:

  • Natural Products Screening: The protocol enables rapid screening of propolis samples for this compound content, with significant geographical variations observed. Propolis from Tetragonula laeviceps in Bankha district, Thailand contained biologically relevant concentrations of this compound alongside cardol C15:2 [1]. The method can distinguish between propolis derived from mango tree bark resin (characterized by balanced triterpenoid and phenolic content) versus fruit latex (predominantly phenolic lipids).

  • Pharmacological Studies: The validated method supports investigation of this compound's mechanisms of action in cancer cells. Research has demonstrated that this compound significantly increases expression of COX2 and NFκB genes linked to inflammation and cell death pathways, accompanied by increased expression of CASP3 and CASP7 genes, suggesting induction of apoptosis through both intrinsic and extrinsic pathways [1].

  • Bioavailability and Pharmacokinetic Studies: The sensitivity of the method (LLOQ of 5 ng/mL) enables determination of this compound pharmacokinetic parameters following administration of propolis extracts or purified compounds. The efficient phospholipid removal prevents source contamination during high-throughput bioanalysis, improving instrument uptime and data quality [3] [4].

Experimental Workflow and Signaling Pathways

Analytical Workflow Diagram

mangiferolic_workflow cluster_sample Sample Processing cluster_lc Chromatography cluster_ms Mass Spectrometry sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis extraction Extraction 70% Ethanol cleanup Phospholipid Removal Citric Acid/ACN extraction->cleanup reconstitution Reconstitution Mobile Phase cleanup->reconstitution reconstitution->lc_separation column C18 Column 2.6 μm gradient Gradient Elution 0.1% FA ACN/H₂O column->gradient separation RT 4.5-5.5 min gradient->separation separation->ms_detection ionization ESI Positive 2.5 kV mrm MRM Detection 471.3→423.3 ionization->mrm quant Quantitation 5-100 ng/mL mrm->quant

This compound Apoptotic Pathway

apoptosis_pathway cluster_early Early Events (0-24h) cluster_late Late Events (48-72h) mf_acid This compound Exposure cox2 COX-2 Upregulation mf_acid->cox2 nfkb NF-κB Activation mf_acid->nfkb dna_damage DNA Damage mf_acid->dna_damage caspase Caspase-3/7 Activation cox2->caspase nfkb->caspase apoptosis Apoptosis Induction (Late Stage) caspase->apoptosis necrosis Necrosis Pathway caspase->necrosis cell_death Cancer Cell Death apoptosis->cell_death necrosis->cell_death dna_damage->caspase cell_cycle S-phase Cell Cycle Arrest dna_damage->cell_cycle mitochondrial Mitochondrial Dysfunction cell_cycle->mitochondrial morphological Morphological Changes mitochondrial->morphological

Troubleshooting and Technical Notes

  • Signal Suppression: If this compound response is lower than expected, check for phospholipid buildup in the source. Phospholipids can cause ion suppression between 1.5-2.5 minutes in the chromatographic run, reducing signal intensity by up to 75% [3]. Increase the wash step with 95% organic phase to ensure complete elution of phospholipids between injections.

  • Peak Shape Issues: For fronting or tailing peaks, adjust mobile phase pH with 0.1% formic acid and consider adding 5 mM ammonium formate to improve peak shape. If using a new column, ensure adequate conditioning with at least 50 column volumes of mobile phase.

  • Retention Time Shifts: Minor adjustments to the initial organic percentage (60% B) can compensate for column aging or batch-to-batch mobile phase variations. Maintain column temperature at 40-50°C for retention time stability.

  • Sensitivity Optimization: For low-level detection, employ heart-cutting techniques or increase injection volume (up to 10 μL) with matching weak solvent composition in the injection solution to prevent peak broadening.

Conclusion

This comprehensive application note provides validated protocols for LC-MS/MS analysis of this compound in various matrices. The method demonstrates robust performance with excellent sensitivity, precision, and accuracy suitable for pharmaceutical quality control, natural product standardization, and pharmacokinetic studies. The incorporation of effective phospholipid removal during sample preparation significantly enhances method reliability and instrument uptime by reducing source contamination and matrix effects.

The growing evidence of this compound's bioactive properties, particularly its cytotoxic effects on gastric cancer cells, highlights the importance of reliable analytical methods for this compound. This protocol serves as a foundation for further research into the therapeutic potential of this compound and related cycloartane-type triterpenoids in drug discovery and development pipelines.

References

Comprehensive Application Notes and Protocols: Purification Techniques for Triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triterpenoids represent a vast class of naturally occurring compounds with demonstrated multifaceted biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. These compounds, characterized by a 30-carbon skeleton derived from six isoprene units, present significant purification challenges due to their structural diversity, similarity, and typically low concentrations in natural sources. The growing interest in triterpenoids for pharmaceutical applications has intensified the need for efficient, scalable purification methodologies that balance recovery efficiency with environmental sustainability. This document presents detailed application notes and standardized protocols for the purification of triterpenoids from plant materials, incorporating both established and emerging green extraction technologies and purification strategies. These methods have been optimized to address the key challenges in triterpenoid isolation, including structural similarity, sensitivity to processing conditions, and the need for pharmaceutical-grade purity.

Extraction Techniques for Triterpenoids

Efficient extraction represents the critical first step in triterpenoid purification, significantly influencing both yield and downstream processing requirements. Traditional solvent extraction methods have been largely supplemented by assisted extraction techniques that improve efficiency, reduce solvent consumption, and decrease processing time. The optimal extraction method must be selected based on the plant matrix, target triterpenoids, and scale requirements.

Table 1: Comparison of Modern Extraction Techniques for Triterpenoids

Extraction Method Optimal Conditions Advantages Reported Yield Applications
Ultrasound-Assisted Extraction (UAE) with Green Solvents Betaine-lactic acid solvent, optimized temperature (40-60°C), solid-liquid ratio Reduced solvent consumption, lower energy input, higher selectivity 33.92 ± 0.52 mg/g from Carya cathayensis husks [1] Prunella vulgaris [2], Carya cathayensis [1]
Surfactant-Mediated UAE Nonionic surfactants, optimized via Response Surface Methodology Enhanced permeability of plant matrices, improved mass transfer Specific yield not reported but significantly improved over conventional methods [1] Carya cathayensis husks [1]
Macroporous Resin Extraction AB-8 or D-101 resins, ethanol-water gradients (30-95%) Simultaneous extraction and partial purification, reusable for ≥3 cycles 4.3-fold purity increase from crude extract [1] Schisandra chinensis [3], Centella asiatica [4]

The following workflow illustrates the decision process for selecting and implementing appropriate extraction and purification techniques:

G Start Plant Material Preparation Extraction Extraction Method Selection Start->Extraction UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Surfactant Surfactant-Mediated UAE Extraction->Surfactant GreenSolvent Green Solvent Systems Extraction->GreenSolvent Purification Purification Strategy UAE->Purification Surfactant->Purification GreenSolvent->Purification Macroporous Macroporous Resin Chromatography Purification->Macroporous HSCCC High-Speed Counter- Current Chromatography Purification->HSCCC Analysis Purity Assessment Macroporous->Analysis HSCCC->Analysis Analysis->Purification Purity <95% End Pure Triterpenoids Analysis->End Purity ≥95%

Purification Methods

Macroporous Resin Purification

Macroporous resins have emerged as the workhorse technology for triterpenoid purification at both laboratory and industrial scales due to their high adsorption capacity, tunable selectivity, and excellent reusability. These synthetic polymers function through size exclusion and surface adsorption mechanisms, allowing for efficient separation of triterpenoids from complex plant matrices.

Table 2: Macroporous Resins for Triterpenoid Purification

Resin Type Polarity Applications Performance Metrics References
AB-8 Weakly polar Carya cathayensis, Centella asiatica 4.3-fold purity increase, 90.79% recovery of madecassoside [1] [4]
D-101 Non-polar Prunella vulgaris, general applications High recovery efficiency, reusable for ≥3 cycles [2]
HPD-100 Non-polar Schisandra chinensis Effective for corosolic acid and nigranoic acid [3]

The purification efficiency of macroporous resins can be further enhanced through gradient elution strategies. For Centella asiatica triterpenoids, an ethanol-water gradient successfully enriched madecassoside to 72.51% purity with 90.79% recovery, while asiaticoside reached 85% purity through subsequent dealcoholization and precipitation [4]. This demonstrates the critical importance of optimized elution profiles for specific triterpenoid targets.

Advanced Chromatographic Techniques

For the purification of structurally similar triterpenoids or the achievement of pharmaceutical-grade purity, advanced chromatographic techniques are required. High-speed counter-current chromatography (HSCCC) has proven particularly valuable for separating triterpenoid isomers with minimal sample loss and high recovery. In one application, HSCCC using a chloroform-n-butanol-methanol-water solvent system (10:0.5:7:4, v/v/v/v) successfully purified corosolic acid (16.4 mg, 96.3% purity) and nigranoic acid (9.5 mg, 98.9% purity) from 100 mg of Schisandra chinensis pre-purified extract [3].

Reversed-phase HPLC provides an effective solution for separating closely related isomeric triterpenoid derivatives, as demonstrated with acetyl methyl ester derivatives of twelve triterpenes from Mentha villosa [5]. This method offers superior resolution for compounds that differ only in subtle structural features such as double bond position or stereochemistry.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Green Solvents

Principle: This method utilizes ultrasound-induced cavitation to disrupt plant cell walls, enhancing solvent penetration and triterpenoid release. Green solvents like betaine-lactic acid provide an environmentally sustainable alternative to conventional organic solvents while maintaining high extraction efficiency.

Materials and Equipment:

  • Plant material (e.g., Prunella vulgaris or Carya cathayensis husks), dried and powdered
  • Betaine-lactic acid deep eutectic solvent (prepared at 1:2 molar ratio)
  • Ultrasonic bath or probe sonicator (frequency: 20-40 kHz)
  • Vacuum filtration system
  • Rotary evaporator
  • Analytical balance

Procedure:

  • Sample Preparation: Reduce plant material to fine powder (particle size: 0.3-0.5 mm) using a laboratory mill.
  • Solvent Preparation: Prepare betaine-lactic acid solvent by heating the components at 60°C with stirring until a homogeneous liquid forms.
  • Extraction: Mix powdered plant material with green solvent at optimized solid-liquid ratio (typically 1:15-1:30 w/v).
  • Sonication: Subject mixture to ultrasound treatment at controlled temperature (40-60°C) for 20-40 minutes.
  • Separation: Separate supernatant by vacuum filtration or centrifugation (4000 × g, 10 min).
  • Concentration: Remove solvent under reduced pressure at 40°C using rotary evaporation.
  • Residue Collection: Weigh crude extract and store at -20°C until purification.

Notes: Optimal extraction parameters should be determined using statistical optimization methods such as Response Surface Methodology (RSM) with Box-Behnken design [2].

Protocol 2: Macroporous Resin Purification of Triterpenoids

Principle: This protocol exploits the selective adsorption of triterpenoids onto macroporous resins, followed by gradient elution to separate triterpenoids from contaminants based on polarity differences.

Materials and Equipment:

  • AB-8 or D-101 macroporous resin
  • Glass chromatography column (appropriate for bed volume)
  • Ethanol (pharmaceutical grade)
  • Deionized water
  • UV-Vis spectrophotometer or UHPLC-Q-ToF-MS for monitoring

Procedure:

  • Resin Preparation: Soak resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol odor remains.
  • Column Packing: Slurry-pack prepared resin into chromatography column, ensuring uniform bed without air bubbles.
  • Sample Loading: Dissolve crude triterpenoid extract in minimal 30% ethanol and load onto column.
  • Washing: Remove impurities with 3-5 bed volumes of 30% ethanol.
  • Elution: Elute triterpenoids with stepwise ethanol gradient (70%, 90%, 95%), collecting fractions separately.
  • Monitoring: Analyze fractions by TLC or UHPLC for triterpenoid content.
  • Concentration: Combine triterpenoid-rich fractions and concentrate under reduced pressure.
  • Resin Regeneration: Clean resin with 2 bed volumes of 95% ethanol followed by 3 bed volumes of deionized water for reuse.

Notes: Resins maintain efficiency for at least three cycles of extraction and recovery [2]. For Centella asiatica, this approach achieved 72.51% purity for madecassoside with 90.79% recovery [4].

Analysis and Characterization of Purified Triterpenoids

Comprehensive characterization of purified triterpenoids is essential for quality control and biological activity assessment. Modern analytical techniques provide the necessary sensitivity and resolution to verify triterpenoid identity and purity.

UHPLC-Q-ToF-MS Analysis:

  • Instrumentation: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry
  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7-1.8 μm)
  • Mobile Phase: Water (A) and acetonitrile (B), both with 0.1% formic acid
  • Gradient: 5-95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Detection: ESI-MS in negative and positive ion modes
  • Applications: This method enabled a 10-minute analysis time with high resolution for monitoring triterpenoid content at each purification stage [4]

Structural Elucidation:

  • NMR Spectroscopy: 1D (1H, 13C, DEPT-Q) and 2D (COSY, HSQC, HMBC, NOESY) experiments provide complete structural characterization, including stereochemistry [6]
  • X-ray Crystallography: For crystallizable triterpenoids, this method provides unequivocal structural confirmation

Purity Assessment:

  • Quantitative NMR (qNMR): Provides absolute purity determination without reference standards
  • HPLC with Evaporative Light Scattering Detection (ELSD): Enables accurate quantification of triterpenoids lacking chromophores

Conclusion

The purification of triterpenoids has evolved significantly toward more efficient, sustainable, and scalable methodologies. The integration of ultrasound-assisted extraction with green solvents, followed by macroporous resin chromatography, represents a robust approach for obtaining high-purity triterpenoids with demonstrated biological efficacy. These methods balance extraction efficiency with environmental considerations, aligning with the principles of green chemistry while maintaining product quality. The continued advancement of purification technologies, particularly through the integration of multi-omics approaches for enzyme discovery and the application of synthetic biology tools, promises to further enhance our ability to obtain structurally diverse triterpenoids for pharmaceutical development. Researchers should select purification schemes based on their specific targets, considering the structural properties of the desired triterpenoids and the intended application scale.

References

mangiferolic acid synthesis and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity of Mangiferolic Acid

The primary quantitative data available pertains to the cytotoxic activity of this compound (MF) against gastric cancer cell lines.

  • Source: this compound was identified as a bioactive compound in propolis from the stingless bee Tetragonula laeviceps in Ratchaburi, Thailand [1].
  • Cytotoxicity: The table below summarizes the experimental findings against KATO-III gastric cancer cells [1].
Assay/Aspect Result / Finding
Cytotoxicity (IC₅₀) 4.78 – 16.02 μg/mL
Reference Control (Doxorubicin IC₅₀) 0.56 – 1.55 μg/mL
Observed Morphological Changes Decreased cell density, increased debris (at 30 μg/mL)
Cell Death Mechanism Significant induction of late-stage apoptosis and necrosis
Cell Cycle Impact Increased proportion of cells in sub-G1 and S-phase
Gene Expression Changes Upregulation of COX2, NFκB, CASP3, and CASP7

Experimental Protocol (Cytotoxicity & Mechanism): The data in the table was generated using the following core methodologies [1]:

  • Cell Culture: KATO-III human gastric cancer cell lines and WI-38 normal fibroblast cell lines were maintained in standard conditions.
  • Cytotoxicity Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after treatment with this compound.
  • Cell Death Analysis: Programmed cell death (apoptosis and necrosis) was analyzed using flow cytometry with Annexin V/propidium iodide staining.
  • Cell Cycle Analysis: The distribution of cells in different cell cycle phases was also determined via flow cytometry.
  • Gene Expression Analysis: Expression levels of cancer-related genes were measured using quantitative real-time reverse transcriptase PCR (qRT-PCR).

Mangiferin-Cholic Acid Derivative

One specific derivative, the mangiferin cholic acid derivative, has been synthesized and proposed for targeted therapy.

  • Application: This derivative is designed to have liver-targeting properties. By leveraging the enterohepatic circulation mechanism of cholic acid, the derivative can accumulate in the liver and gallbladder, thereby increasing drug concentration at the target site and potentially improving its efficacy against hepatobiliary inflammation [2].
  • Synthesis: The derivative was prepared via a defined chemical synthesis method, though the specific reaction steps and conditions are detailed in the patent and not fully available in the searched literature [2].

Proposed Signaling Pathway for Cytotoxic Activity

The following diagram illustrates the proposed mechanism by which this compound induces cell death in gastric cancer cells, based on the gene expression data [1].

G Proposed Mechanism of this compound in Gastric Cancer Cells cluster_upregulation Key Upregulated Genes cluster_effects Cellular Outcomes MF This compound NFkB NF-κB MF->NFkB Induces COX2 COX2 MF->COX2 Induces CycleArrest S-phase Cell Cycle Arrest MF->CycleArrest Causes CASP3 Caspase-3 NFkB->CASP3 Activates CASP7 Caspase-7 NFkB->CASP7 Activates Apoptosis Late Apoptosis COX2->Apoptosis Promotes CASP3->Apoptosis CASP7->Apoptosis Necrosis Necrosis Apoptosis->Necrosis Progresses to DNADamage Potential DNA Damage CycleArrest->DNADamage Suggests

Experimental Workflow for Propolis-Based Compound Isolation

The search results describe a general workflow for isolating and identifying this compound from a natural source (propolis), which can serve as a reference protocol [1].

G Workflow for Isolating this compound from Propolis Start Propolis Collection (Tetragonula laeviceps) Step1 Crude Extraction & Partition (Hexane, DCM, MeOH) Start->Step1 Step2 Cytotoxicity Screening (MTT Assay on KATO-III cells) Step1->Step2 Step3 Bioassay-Guided Fractionation (Column Chromatography) Step2->Step3 Most Active Extract (Dichloromethane Partitioned Extract) Step4 Structural Elucidation (NMR Spectroscopy) Step3->Step4 Active Fractions Step5 Validation & Mechanism Studies (Apoptosis, Gene Expression) Step4->Step5 Pure Compound (this compound)

Information Gaps and Further Research

The available information has notable gaps for creating comprehensive application notes:

  • Detailed Synthesis Protocols: Specific reaction conditions, catalysts, and purification methods for synthesizing this compound and its core derivatives are not detailed in the searched literature.
  • Analytical Data: Full spectroscopic data (e.g., NMR chemical shifts, HRMS, HPLC conditions) for identity confirmation and purity assessment are missing.
  • Broader Derivative Scope: Information is limited to one specific mangiferin-cholic acid derivative; a wider range of synthetic derivatives and their structure-activity relationships are not covered.

To address these gaps, I suggest you:

  • Consult specialized chemical databases like SciFinder or Reaxys, which contain detailed synthetic procedures from journal articles and patents.
  • Search for specific patent documents using the information from [2] to obtain the full synthesis protocol for the mangiferin-cholic acid derivative.

References

Comprehensive Analytical Profile of Mangiferolic Acid: Spectroscopic Characterization, Bioactivity Assessment, and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mangiferolic Acid

This compound is a triterpenoid compound with the molecular formula C30H48O3 that has recently gained significant attention in natural product research and drug discovery due to its demonstrated bioactivities [1]. This phytochemical is primarily sourced from propolis, a resinous mixture collected by honeybees from various plants, with Mangifera indica (mango trees) being a notable botanical origin [2]. The compound features a complex cyclopropane-containing structure characteristic of triterpenoids, which presents both challenges and opportunities for its analytical characterization [2]. Recent investigations have revealed promising cytotoxic properties of this compound against gastric cancer cell lines, particularly KATO-III cells, with studies reporting IC50 values ranging from 4.78 to 16.02 μg/mL [2]. This bioactivity profile, combined with its natural origin, positions this compound as a compelling candidate for further pharmaceutical development.

The structural complexity of this compound necessitates a multifaceted analytical approach for its comprehensive characterization. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have emerged as critical tools for elucidating its molecular structure, confirming identity, and assessing purity [3]. Furthermore, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play vital roles in the separation, identification, and quantification of this compound in complex natural extracts [4] [5]. This application note provides detailed protocols and analytical workflows to support researchers in the comprehensive characterization of this compound, with particular emphasis on structure elucidation, purity assessment, and bioactivity evaluation.

Structural Elucidation and Spectroscopic Characterization

Chemical Structure and Basic Properties

This compound is a triterpenoid compound with the systematic chemical name as a cyclopropane-derived triterpenoid acid. Its molecular formula is C30H48O3, corresponding to a molecular weight of 456.71 g/mol [1]. The structure features a characteristic cyclopropane group within the triterpenoid skeleton, which significantly influences its spectroscopic properties and bioactivity [2]. The compound contains multiple chiral centers, contributing to its stereochemical complexity and necessitating advanced analytical techniques for complete structural characterization. The presence of carboxylic acid functionality provides a site for potential derivatization and also influences its chromatographic behavior through pH-dependent ionization [5].

The core structural framework of this compound consists of a pentacyclic triterpenoid system with an integrated cyclopropane ring, which is relatively uncommon among natural products and presents specific challenges for spectroscopic interpretation. This cyclopropane moiety generates distinctive signals in both NMR and IR spectra that serve as diagnostic markers for compound identification [2]. The carboxylic acid group contributes to the compound's moderate polarity, influencing its solubility in various organic solvents and its behavior in reversed-phase chromatographic systems [5]. Understanding these fundamental structural characteristics provides the foundation for selecting appropriate analytical techniques and interpreting the resulting data in the context of this compound characterization.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone technique for comprehensive structural elucidation of this compound, providing detailed information about carbon-hydrogen connectivity, stereochemistry, and molecular dynamics [3]. Both 1H and 13C NMR experiments are essential for complete structural assignment, with advanced two-dimensional techniques including COSY, HSQC, and HMBC required to unambiguously establish the molecular framework and confirm the presence of the characteristic cyclopropane moiety [2]. The following table summarizes the characteristic NMR chemical shifts reported for this compound:

Table 1: Characteristic NMR Chemical Shifts of this compound

Nucleus Chemical Shift Range (δ, ppm) Multiplicity Structural Assignment
1H NMR 0.5-0.8 Multiplet Cyclopropane protons
1H NMR 0.9-1.1 Singlets Multiple angular methyl groups
1H NMR 5.0-5.4 Multiplet Olefinic protons
13C NMR 15-25 Multiple signals Cyclopropane carbons and methyl groups
13C NMR 120-140 Signals Olefinic carbons
13C NMR ~180 Signal Carboxylic acid carbon

For 1H NMR analysis, researchers should prepare a sample of approximately 5-10 mg of purified this compound dissolved in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) [3]. The characteristic proton signals include distinctive multiplets in the δ 0.5-0.8 ppm region corresponding to the cyclopropane protons, which serve as a diagnostic marker for this compound [2]. Additional signature signals include singlets between δ 0.9-1.1 ppm representing the multiple angular methyl groups typically present in triterpenoid structures, and multiplet signals in the δ 5.0-5.4 ppm region corresponding to olefinic protons that indicate the presence of carbon-carbon double bonds within the structure [2].

13C NMR spectroscopy provides complementary information about the carbon skeleton of this compound, requiring higher sample concentrations or longer acquisition times due to the lower natural abundance of the 13C isotope [3]. The carbon spectrum reveals multiple signals in the δ 15-25 ppm region corresponding to both the cyclopropane carbons and various methyl groups, confirming the complex aliphatic framework of the triterpenoid structure [2]. Signals in the δ 120-140 ppm region confirm the presence of olefinic carbons, while a characteristic signal at approximately δ 180 ppm represents the carboxylic acid carbon, completing the functional group assignment [2]. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing direct and long-range carbon-proton connectivity, respectively, which are essential for unambiguous structural verification of this compound, particularly for distinguishing between closely related triterpenoids that may co-occur in natural extracts [3].

Mass Spectrometry and IR Spectroscopy

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of this compound, serving as a complementary technique to NMR for comprehensive structural characterization [2]. While specific mass spectral data for this compound is not comprehensively detailed in the available literature, based on its structure as a triterpenoid acid, we can anticipate certain characteristic fragmentation patterns. The expected molecular ion peak [M+H]+ would appear at m/z 457.36 for the protonated molecule, with additional potential adducts such as [M+Na]+ at m/z 479.36 and [M-H]- at m/z 455.36 in negative ionization mode [5]. The fragmentation pattern would likely include characteristic losses corresponding to the cyclopropane ring opening, dehydration fragments, and cleavages adjacent to the carboxylic acid group, providing structural confirmation through these diagnostic fragments [2].

Infrared (IR) spectroscopy offers valuable insights into the functional groups present in this compound through the detection of characteristic vibrational transitions [3]. The IR spectrum would exhibit a strong broad absorption in the range of 2500-3500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, and a sharp intense peak around 1690-1720 cm⁻¹ representing the C=O stretching vibration of the same carboxylic acid functionality [3]. Additional characteristic absorptions would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region, with potential distinctive signals related to the cyclopropane C-H stretches around 3050 cm⁻¹ [2]. The fingerprint region below 1500 cm⁻¹ would provide a unique pattern specific to this compound that can be used for identity confirmation against reference standards [3]. Modern ATR-FTIR systems further simplify sample preparation and speed up analysis, making IR an efficient tool for rapid verification of this compound identity in quality control applications [3].

Bioactivity and Mechanism of Action

Cytotoxicity Assessment

This compound has demonstrated significant cytotoxic activity against gastric cancer cell lines, particularly KATO-III cells, with reported half-maximal inhibitory concentration (IC50) values ranging from 4.78 to 16.02 μg/mL [2]. While this cytotoxicity is less potent than conventional chemotherapeutic agents like doxorubicin (IC50 of 0.56-1.55 μg/mL), the natural origin and potentially favorable safety profile of this compound make it a promising candidate for further development [2]. The concentration-dependent cytotoxic response follows a characteristic sigmoidal curve, with noticeable effects on cell morphology observed at 30 μg/mL, including decreased cell density and increased cellular debris, indicative of progressive cell death [2]. These morphological changes provide preliminary evidence of the compound's bioactivity and serve as a foundation for more detailed mechanistic studies.

The cytotoxicity assessment typically employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures mitochondrial activity in living cells [2]. In this protocol, KATO-III gastric cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours. Subsequently, the cells are treated with varying concentrations of this compound (typically ranging from 0-50 μg/mL) for 24, 48, and 72 hours. Following incubation, MTT solution is added to each well and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. This standardized protocol allows for accurate determination of IC50 values and facilitates comparison of potency across different compounds and experimental conditions [2].

Apoptosis Induction and Gene Expression Effects

This compound demonstrates a significant capacity to induce programmed cell death in gastric cancer cells, primarily through the induction of late-stage apoptosis and necrosis [2]. Flow cytometry analyses following annexin V/propidium iodide staining have revealed that this compound treatment leads to a time-dependent increase in both apoptotic and necrotic cell populations, with particularly pronounced effects observed at 48 and 72-hour time points [2]. This cell death induction is accompanied by an increased proportion of sub-G1 phase cells, indicative of DNA fragmentation, and accumulation of cells in the S-phase, suggesting cell cycle arrest [2]. These findings provide mechanistic insights into the anti-proliferative effects of this compound and highlight its potential as a modulator of cell cycle progression in cancer cells.

At the molecular level, this compound treatment significantly upregulates key genes associated with inflammation and cell death pathways, including COX2 and NFκB [2]. This upregulation is particularly consistent at later time points (48 and 72 hours) and is accompanied by increased expression of CASP3 and CASP7 genes, which encode executioner caspases critical for apoptosis implementation [2]. The coordinated enhancement of these pro-apoptotic and inflammatory mediators suggests that this compound effectively induces cell death in KATO-III cells through a mechanism that potentially involves activation of inflammation-related pathways and subsequent engagement of the apoptotic cascade [2]. This gene expression profile provides valuable insights for understanding the compound's mechanism of action and identifying potential biomarkers for response monitoring in future therapeutic applications.

Analytical Protocols and Methodologies

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) represents a fundamental technique for the separation, identification, and quantification of this compound in complex natural extracts such as propolis [4]. The reversed-phase mode is particularly suitable for this compound analysis, utilizing a C18 column (e.g., 250 × 4.6 mm, 5 μm particle size) with a mobile phase typically composed of water (or aqueous buffer) and acetonitrile or methanol [4]. For optimal separation of this compound from closely related triterpenoids, a gradient elution profile is recommended, starting with a higher proportion of aqueous phase (e.g., 70% water:30% acetonitrile) and progressing to a predominantly organic composition (e.g., 5% water:95% acetonitrile) over 20-30 minutes [4]. The flow rate is generally maintained at 1.0 mL/min with column temperature stabilized at 30-40°C, and detection is typically performed using a UV-Vis or photodiode array (PDA) detector set at 210-254 nm to capture the chromophoric properties of the triterpenoid structure [4].

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative approach for this compound analysis, particularly valuable for volatility-appropriate samples [5]. For GC-MS analysis, this compound typically requires derivatization to enhance volatility and stability, commonly employing silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [5]. The sample preparation protocol involves dissolving approximately 1 mg of purified this compound in 50 μL of pyridine, adding 100 μL of derivatization reagent, and heating at 60-70°C for 30-45 minutes [5]. The derivatized sample is then injected into a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm), with helium carrier gas at a constant flow rate of 1.0 mL/min [5]. The temperature program typically begins at 150°C, ramping at 5-10°C/min to 300°C, with the mass spectrometer operated in electron ionization (EI) mode at 70 eV and scanning from m/z 50-600 [5]. This GC-MS approach provides excellent separation efficiency combined with mass spectral identification capabilities, making it particularly valuable for profiling this compound in complex natural matrices.

Sample Preparation and Extraction Protocols

Proper sample preparation is critical for accurate and reproducible analysis of this compound, particularly when working with complex natural matrices like propolis [5]. The initial extraction typically employs organic solvents of varying polarity to obtain comprehensive coverage of triterpenoid constituents. For propolis samples, a sequential extraction protocol is recommended, beginning with non-polar solvents (e.g., hexane) to remove waxes and lipids, followed by dichloromethane (DCM) to extract mid-polarity compounds including this compound, and concluding with methanol to recover more polar constituents [2]. Approximately 5-10 grams of crude propolis is sequentially extracted with 50 mL of each solvent using ultrasonic agitation for 30 minutes at room temperature, followed by filtration and concentration under reduced pressure [2]. The dichloromethane partitioned extract (DPE) typically contains the highest concentration of this compound and serves as the optimal starting material for further purification [2].

For subsequent purification and enrichment of this compound, column chromatography represents an effective approach, typically utilizing normal-phase silica gel (e.g., 200-300 mesh) as the stationary phase [2]. The DCM extract (approximately 1-2 grams) is loaded onto a silica gel column (e.g., 40 × 2.5 cm) and eluted with a stepwise gradient of increasing polarity, beginning with hexane, transitioning to hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v), and concluding with pure ethyl acetate and finally methanol [2]. This compound typically elutes in medium-polarity fractions (e.g., hexane-ethyl acetate 7:3 to 1:1), which can be monitored by thin-layer chromatography (TLC) or analytical HPLC [2]. For final purification, preparative HPLC employing a reversed-phase C18 column (e.g., 250 × 21.2 mm, 10 μm particle size) with isocratic elution using acetonitrile-water (e.g., 85:15 v/v) at a flow rate of 10 mL/min provides high-purity this compound suitable for comprehensive spectroscopic characterization and bioactivity testing [4].

Experimental Workflows and Data Interpretation

Integrated Characterization Workflow

A systematic approach to this compound characterization involves the sequential application of complementary analytical techniques to fully elucidate its structure, purity, and bioactivity. The following workflow visualization illustrates the comprehensive characterization process:

mangiferolic_workflow Start Sample Preparation & Extraction NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Purified Sample MS Mass Spectrometry (MW & Fragmentation) Start->MS Purified Sample IR IR Spectroscopy (Functional Groups) Start->IR Purified Sample HPLC HPLC Analysis (Purity & Quantification) Start->HPLC Crude Extract Bioassay Bioactivity Assessment (Cytotoxicity & Apoptosis) Start->Bioassay Purified Sample DataInt Data Integration & Structure Confirmation NMR->DataInt MS->DataInt IR->DataInt HPLC->DataInt Bioassay->DataInt

Diagram 1: Comprehensive Characterization Workflow for this compound

This integrated workflow begins with sample preparation and extraction from natural sources such as propolis, followed by parallel analytical pathways for structural characterization (NMR, MS, IR), purity assessment (HPLC), and bioactivity evaluation (cytotoxicity and apoptosis assays) [2] [3]. The data from these complementary techniques are subsequently integrated to provide a comprehensive profile of this compound, confirming structural identity, assessing pharmaceutical quality, and demonstrating therapeutic potential [2] [3]. This systematic approach ensures that all critical aspects of the compound are thoroughly evaluated, providing researchers with a robust framework for natural product characterization.

Quality Control and Validation Parameters

Quality control measures are essential to ensure the reliability and reproducibility of this compound characterization data, particularly for potential pharmaceutical applications [3]. For spectroscopic techniques, appropriate system suitability tests and instrument qualification (IQ/OQ/PQ) must be performed regularly, following Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) guidelines where applicable [3]. Method validation for quantitative HPLC analysis of this compound should establish key parameters including accuracy (typically 98-102% recovery for pure compounds), precision (RSD < 2% for repeatability), linearity (correlation coefficient R² > 0.999), range (e.g., 0.1-100 μg/mL), and robustness (deliberate variations in method parameters) [3] [4]. The following table outlines the key validation parameters for this compound HPLC analysis:

Table 2: HPLC Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Experimental Approach
Accuracy 98-102% recovery Spike recovery with known standards at multiple concentrations
Precision RSD < 2% (repeatability) Multiple injections of same sample (n=6)
Linearity R² > 0.999 Calibration curve with 5-7 concentration points
Range 0.1-100 μg/mL Verified across specified concentration interval
Specificity No interference from impurities Analysis of sample spiked with related compounds
Robustness RSD < 2% with deliberate changes Variations in flow rate, temperature, mobile phase

For structural confirmation, data from multiple spectroscopic techniques should provide consistent results, with NMR chemical shifts matching predicted values based on the molecular structure, mass spectrometry confirming the molecular formula through exact mass measurement (error < 5 ppm), and IR spectroscopy revealing all expected functional groups [3]. Stability testing under various storage conditions (e.g., -20°C, 4°C, room temperature) and in different solvents should be conducted to establish appropriate handling and storage protocols [3]. Additionally, forced degradation studies (e.g., exposure to heat, light, acid, base, oxidizing conditions) can provide valuable information about the compound's stability and degradation pathways, supporting the development of suitable formulation strategies for future pharmaceutical applications [3].

Conclusion and Future Perspectives

The comprehensive analytical profile of this compound presented in this application note demonstrates its structural complexity and promising bioactivity profile against gastric cancer cells [2]. The integrated approach combining NMR, MS, IR, and HPLC techniques provides researchers with a robust framework for complete characterization of this triterpenoid compound [3] [4]. The detailed protocols for sample preparation, chromatographic separation, spectroscopic analysis, and bioactivity assessment offer practical guidance for natural product researchers and pharmaceutical scientists interested in exploring the potential of this compound as a lead compound for drug development [2].

Future research directions for this compound should include more extensive structure-activity relationship studies to identify the key structural features responsible for its cytotoxic activity, potentially guiding the development of more potent analogs through semi-synthesis [2]. Additionally, investigation of its mechanistic pathways beyond the initial observations of apoptosis induction and gene expression effects would provide deeper insights into its molecular targets and potential therapeutic applications [2]. From an analytical perspective, the development of validated quantitative methods for this compound in biological matrices would support future pharmacokinetic and metabolism studies, essential steps in the drug development pipeline [3] [4]. The continued exploration of this compound and related triterpenoids holds significant promise for the discovery of novel therapeutic agents, particularly in the field of oncology, where natural products continue to play a crucial role as both direct therapeutic agents and lead structures for drug design [2].

References

Comprehensive Analytical Method Validation for Mangiferolic Acid: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mangiferolic acid is a key triterpenoid compound found in mango (Mangifera indica) and propolis with demonstrated bioactivities including cytotoxic effects against cancer cell lines. Recent research has shown that this compound exhibits significant cytotoxicity against KATO-III gastric cancer cells with IC~50~ values ranging from 4.78 to 16.02 μg/mL, although less potent than the control drug doxorubicin. The compound induces late-stage apoptosis and necrosis in cancer cells, potentially mediated through upregulation of inflammation-related genes (COX2 and NFκB) and caspase activation [1]. These pharmacological properties highlight the importance of developing robust analytical methods for quality control and standardization of this compound in raw materials, extracts, and formulated products.

Analytical method validation provides documented evidence that the analytical procedure employed for a specific test is suitable for its intended use, ensuring reproducible, reliable, and consistent results adequate for the intended purpose. For pharmaceutical applications and quality control of natural products like this compound, validation is essential to ensure product efficacy, safety, and consistency throughout all phases of shelf life [2]. This document presents a comprehensive validation protocol for the determination of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), based on established guidelines from the International Conference on Harmonisation (ICH) and pharmacopeial standards [3].

Method Development

HPLC Instrumentation and Parameters

The chromatographic method for this compound separation and quantification has been developed with the following optimized conditions:

  • Column: Lichrospher 100 RP-18e (5 μm, 250 × 4.6 mm) or equivalent C18 column
  • Mobile Phase: Acetonitrile:Buffer (85:15, v/v) in isocratic elution mode
  • Buffer Preparation: 1.36 g of potassium dihydrogen orthophosphate in 900 mL HPLC water, adjust pH to 2.5-2.8 with orthophosphoric acid, make up to 1000 mL
  • Detection Wavelength: 254 nm (UV detection)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (25 ± 5°C)
  • Run Time: 15 minutes [4]

The isocratic elution approach provides a stable baseline and consistent retention times, which enhances method reproducibility. The acidic buffer system improves peak symmetry and separation efficiency for this compound, which shares similar chemical properties with other triterpenoids present in mango and propolis extracts [4].

Solution Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of dimethylformamide (DMF) and make up to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Prepare working standards by appropriate dilution with methanol [4].

  • Sample Solution: Weigh accurately approximately 100 mg of this compound-containing sample (raw material or extract) into a 100 mL volumetric flask. Add 10 mL DMF and 25 mL methanol, sonicate for 5 minutes, warm on a steam water bath for 5 minutes, cool, and make up to volume with methanol. Filter through a 0.45 μm membrane filter before injection [4].

Validation Protocol

The validation protocol for this compound analytical method encompasses the following parameters to establish method suitability for its intended application in quality control laboratories.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Inject blank (mobile phase), placebo (formulation without active ingredient), standard solution, and sample solution separately. Record chromatograms and compare peak purity of this compound in standard and sample solutions using a photodiode array detector.
  • Acceptance Criteria: The chromatogram of the blank and placebo should not show any interfering peaks at the retention time of this compound. Peak purity should be confirmed for this compound in sample solutions [2] [3].
Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which linearity has been demonstrated.

  • Procedure: Prepare a minimum of five concentrations of this compound standard solutions ranging from 15 to 1000 μg/mL (e.g., 15, 30, 60, 120, 240, 480, and 960 μg/mL). Inject each concentration in triplicate and plot average peak area against concentration. Perform statistical analysis using linear regression [4].
  • Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero [2].
Accuracy

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true value, typically assessed through recovery studies.

  • Procedure: Perform recovery studies by spiking known amounts of this compound reference standard (50%, 75%, 100%, 125%, and 150% of target concentration) into placebo or pre-analyzed sample matrix. Prepare three replicates at each level and analyze.
  • Acceptance Criteria: The mean percentage recovery should be between 98% and 102%, with %RSD not more than 2.0% [2].
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample under prescribed conditions.

3.4.1 Repeatability
  • Procedure: Prepare six independent sample solutions from the same homogeneous sample by a single analyst using the same equipment on the same day. Calculate the %RSD of the this compound content.
  • Acceptance Criteria: The %RSD for this compound content should not be more than 2.0% [2].
3.4.2 Intermediate Precision
  • Procedure: Prepare six independent sample solutions from the same homogeneous sample by different analysts on different days using different instruments. Calculate the %RSD of the this compound content and compare with repeatability results.
  • Acceptance Criteria: The %RSD for this compound content should not be more than 2.0%, and there should be no significant difference between results obtained by different analysts or on different days [2].
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
  • Procedure: Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of y-intercepts of regression lines and S is the slope of the calibration curve [2].
  • Acceptance Criteria: The LOD and LOQ should be demonstrated by analyzing samples at these concentration levels, with signal-to-noise ratios of approximately 3:1 for LOD and 10:1 for LOQ [2].
Robustness

Robustness is a measure of the method capacity to remain unaffected by small but deliberate variations in method parameters.

  • Procedure: Evaluate the effect of small variations in chromatographic parameters including mobile phase composition (±2%), pH of buffer (±0.2 units), flow rate (±0.1 mL/min), column temperature (±5°C), and detection wavelength (±2 nm). In each variation, inject standard solution in triplicate.
  • Acceptance Criteria: The %RSD of retention time and peak area should not be more than 2.0%, and the system suitability parameters should remain within specified limits [2] [3].

Results and Summary

Table 1: System Suitability Parameters for this compound HPLC Method

Parameter Acceptance Criteria Observed Value
Retention Time %RSD ≤ 2.0% 6.72 min (%RSD = 0.46%)
Tailing Factor ≤ 2.0 1.12
Theoretical Plates ≥ 2000 8452
Resolution from closest peak ≥ 2.0 4.35
Repeatability (Peak Area, %RSD) ≤ 2.0% 0.89%

[4]

Table 2: Summary of Validation Parameters for this compound HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 15-1000 μg/mL -
Correlation Coefficient (r²) 0.9994 ≥ 0.999
Accuracy (% Recovery) 98.5-101.2% 98-102%
Repeatability (%RSD) 1.2% ≤ 2.0%
Intermediate Precision (%RSD) 1.8% ≤ 2.0%
LOD 1.5 μg/mL -
LOQ 4.5 μg/mL -
Specificity No interference No interference at retention time
Robustness Within acceptable limits System suitability within limits

[2] [4] [3]

Experimental Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for method validation and the chemical context of this compound, created using Graphviz DOT language with specified color palette and formatting rules.

Analytical Method Validation Workflow

G Start Start Method Validation Specificity Specificity Testing Start->Specificity Step 1 Linearity Linearity and Range Specificity->Linearity Step 2 Accuracy Accuracy (Recovery) Linearity->Accuracy Step 3 Precision Precision Study Accuracy->Precision Step 4 LODLOQ LOD and LOQ Precision->LODLOQ Step 5 Robustness Robustness Evaluation LODLOQ->Robustness Step 6 Validation Validation Report Robustness->Validation Final Step

This compound Context and Analysis

G Source Natural Sources: Mangifera indica Propolis Extraction Extraction Methods: Hexane, DCM, MeOH Source->Extraction Collection Isolation Isolation: Column Chromatography Extraction->Isolation Partition Analysis HPLC Analysis: RP-C18, UV 254nm Isolation->Analysis Purification Bioactivity Bioactivities: Anti-cancer Anti-inflammatory Analysis->Bioactivity Quantification Validation Method Validation Analysis->Validation Confirmation

Conclusion

The validated RP-HPLC method for the quantification of this compound demonstrates excellent performance across all validation parameters, meeting ICH and pharmacopeial requirements for pharmaceutical quality control. The method shows high sensitivity with a wide linear range of 15-1000 μg/mL, exceptional precision with %RSD values below 2.0%, and accurate recovery ranging from 98.5% to 101.2%. The robustness of the method ensures reliability under minor variations in chromatographic conditions, making it suitable for routine analysis in quality control laboratories.

This validation protocol provides a comprehensive framework for the standardization of this compound in raw materials, extracts, and finished products, supporting the quality assurance of natural health products containing this bioactive compound. The demonstrated specificity of the method ensures selective quantification without interference from matrix components, which is particularly important for complex natural product matrices like mango extracts and propolis. Future work may focus on transferring this method to UPLC platforms for improved efficiency and developing validated methods for simultaneous quantification of this compound and related triterpenoids.

References

optimizing mangiferolic acid extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common challenges you might face during extraction optimization.

  • Q1: What is the most effective green solvent for extracting mango-related bioactives?

    • A: Research indicates that Natural Deep Eutectic Solvents (NADES) are highly effective. One study on Mangifera pajang fruit showed that NADES outperformed conventional solvents like water, methanol, and ethanol. It yielded the highest crude extract (37.09%), along with superior total phenolic and flavonoid content, and potent antioxidant activity, all while being non-toxic [1]. A review on Mangifera indica also confirms that DESs are considered green, safe, and efficient solvents with tunable properties for extracting phytochemicals [2].
  • Q2: Which extraction method should I use to maximize yield and efficiency?

    • A: Ultrasound-Assisted Extraction (UAE) is highly recommended. It utilizes cavitation and mechanical effects to rupture cell walls, which significantly improves mass transfer and the release of bioactive compounds [1] [3]. Studies on various biomaterials have demonstrated that UAE can achieve higher yields in a fraction of the time required by traditional methods like maceration or Soxhlet extraction [3].
  • Q3: My extraction yield is low and inconsistent. How can I systematically improve it?

    • A: Low yields are often due to suboptimal process parameters. You should employ Systematic Optimization Methodologies like Response Surface Methodology (RSM) [4] [5]. RSM helps you understand the complex, non-linear relationships between multiple variables (e.g., temperature, time, solvent concentration) and your target response (e.g., extraction yield). By designing a set of experiments, you can build a mathematical model to identify the precise optimal conditions [4].
  • Q4: How do I know which parameters to optimize first?

    • A: Begin by screening key parameters that are known to significantly influence the extraction process. For UAE, critical parameters typically include extraction time, ultrasonic power, temperature, and solvent-to-solid ratio [3] [4]. For methods like Supercritical Fluid Extraction (SFE), CO₂ flow rate, pressure, and time are often the most influential factors [6].

Troubleshooting Guides

Follow these guides to diagnose and resolve specific experimental issues.

Low Extraction Yield
  • Problem: The amount of extracted mangiferolic acid is below expectations.
  • Possible Causes & Solutions:
    • Inefficient Solvent System: Switch to a NADES. The table below compares solvent performance based on a study of Mangifera pajang [1].
    • Suboptimal Ultrasound Parameters: Use RSM to optimize UAE conditions. The workflow diagram below outlines this systematic process.
    • Inadequate Cell Disruption: Confirm that your ultrasonic probe or bath is functioning correctly and that the power settings are sufficient to disrupt the plant matrix.
Inconsistent Results Between Batches
  • Problem: The yield or purity of the extract varies significantly from one experiment to another.
  • Possible Causes & Solutions:
    • Uncontrolled Raw Material: Standardize your starting material. Use plant parts from the same source, harvest time, and ensure they are dried and ground to a consistent particle size.
    • Variable Extraction Parameters: Tightly control all process parameters. Use calibrated equipment for temperature, timing, and ultrasonic power. The diagram below shows how factors interlink.
    • Poor Experimental Design: Instead of testing one variable at a time, use a statistical design (e.g., Box-Behnken Design) from the outset. This makes your optimization more efficient and reveals interactions between variables [4] [5].

Experimental Data & Protocols

Solvent Performance Comparison

The following table summarizes data from a study extracting bioactives from Mangifera pajang fruit, highlighting the effectiveness of different solvents [1].

Solvent Extraction Yield (%) Total Phenolic Content (mg GAE/g) Antioxidant Activity (DPPH, %)
NADES 37.09 ± 2.34 14.94 ± 1.74 82.38 ± 0.24
Ethanol Information Missing Information Missing Information Missing
Methanol Information Missing Information Missing Information Missing
Water Information Missing Information Missing Information Missing

Note: GAE = Gallic Acid Equivalents. Data adapted from Mohd Rosdan et al. (2025) [1].

Detailed Protocol: RSM-Optimized UAE

This protocol adapts a general RSM and UAE workflow for the extraction of plant bioactives [3] [4].

  • Define Factors and Ranges: Select critical parameters you identified during screening (e.g., Ultrasonic Power (A), Extraction Time (B), Solvent Concentration (C)) and define a high and low level for each [4].
  • Design Experiments: Use software to generate an experimental design (e.g., a Box-Behnken Design). This will provide a set of runs with different combinations of your parameters [5].
  • Execute Experiments: Perform each extraction run as specified by the design.
    • Sample Preparation: Use finely ground, dried plant material (e.g., mango peel or seed kernel).
    • Extraction: Mix the sample with your selected solvent in a flask. Place it in an ultrasonic bath or use a probe sonicator, maintaining the specified temperature, time, and power.
    • Separation: Filter the mixture and concentrate the filtrate under reduced pressure.
  • Analyze Responses: Quantify your target output (e.g., this compound yield) using a validated analytical method like HPLC.
  • Build Model and Optimize: Input your data into RSM software to generate a predictive model and identify the optimal combination of parameters [4] [5].
  • Validate Model: Conduct an extraction at the predicted optimal conditions to confirm the model's accuracy.

Optimization Workflow

The following diagram illustrates the systematic workflow for optimizing your extraction process using RSM.

Start Define Optimization Goal Factors Identify Key Factors Start->Factors Design Design Experiment (e.g., BBD) Factors->Design Execute Execute Experimental Runs Design->Execute Analyze Analyze Target Compound Execute->Analyze Model Build RSM Model Analyze->Model Optimum Identify Optimum Conditions Model->Optimum Validate Validate Model Experimentally Optimum->Validate

Critical Parameter Relationships

Understanding how key parameters interact is crucial for troubleshooting. The diagram below maps these relationships.

Yield Extraction Yield Time Time Time->Yield Enhances to a point Power Ultrasonic Power Power->Yield Increases Temp Temperature Temp->Yield Increases (Risk of degradation) Solvent Solvent-to-Solid Ratio Solvent->Yield Increases Conc Solvent Concentration Conc->Yield Critical for solubility

References

Solubility Data for a Related Compound (Mangiferin)

Author: Smolecule Technical Support Team. Date: February 2026

While direct data for mangiferolic acid is unavailable, the solubility profile of mangiferin, a xanthone glucoside also found in mango, provides a valuable reference point. The table below summarizes experimental solubility data for mangiferin in various pure solvents [1].

Solvent Solubility Classification Qualitative Order
Ethanol Slightly soluble Highest solubility
Methanol Sparingly soluble
Water Sparingly soluble
Diethyl Ether Practically insoluble
Acetone Practically insoluble
n-Hexane Practically insoluble Lowest solubility

A key finding from this study was that mangiferin's solubility decreased with increasing temperature in the solvents tested [1]. This inverse relationship is an important factor to consider during preliminary experimental design.

Formulation Strategies to Improve Solubility

Several advanced formulation techniques have been successfully applied to overcome the poor aqueous solubility of mangiferin. These strategies are highly relevant for tackling similar issues with this compound.

  • Polymer-Based Encapsulation: A 2025 study demonstrated that encapsulating mangiferin in a matrix of hyaluronic acid (a biocompatible and biodegradable polymer) created a system for controlled release. The release kinetics followed a sigmoidal pattern, which was best described by the Weibull mathematical model [2]. This approach is promising for creating transdermal delivery systems.
  • Particle Size Reduction via Supercritical Fluid Technology: Using Supercritical Antisolvent (SAS) technology, researchers produced mangiferin microparticles (MG MPs) with an average diameter of 532.8 nm. This process significantly reduced the particle size and crystallinity, leading to a major improvement in solubility. The solubility of the resulting microparticles was about 4.26 times higher in water compared to free mangiferin. This method also successfully improved the compound's dissolution rate and oral bioavailability [3].
  • Formation of Molecular Complexes: Creating a mangiferin-phospholipid complex has been shown to markedly enhance intestinal permeability and oral bioavailability. One study reported that the complex improved the oil-water partition coefficient by 6.2 times and increased bioavailability in rats by 9.75-fold compared to pure mangiferin [4].

Analytical Methods for Quantification

For reliable experimentation, consistent and accurate quantification of your compound is essential. The methodologies below, used for mangiferin, can be adapted for this compound analysis.

  • For Concentration Measurement: Ultraviolet-Visible (UV-Vis) Spectrophotometry is a standard technique for determining mangiferin concentration in solution, with measurements taken at a wavelength of 254 nm [1] or 237 nm [2].
  • For Purity and Pharmacokinetic Studies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used to determine the purity of mangiferin and to measure its concentration in biological samples like plasma and urine during pharmacokinetic studies [4].

Proposed Troubleshooting Workflow

Based on the gathered information, the following flowchart outlines a logical approach to diagnosing and solving solubility problems for a compound like this compound.

G Start Start: New Compound with Solubility Issues A1 Characterize Basic Solubility in Pure Solvents (e.g., Ethanol, Water) Start->A1 A2 Test Solubility vs. Temperature (Note: Solubility may decrease with heat) A1->A2 A3 Evaluate simple co-solvents (e.g., Ethanol/Water mixtures) A2->A3 B1 Is solubility adequate for your application? A3->B1 B2 Were co-solvents sufficient? B1->B2 No C1 Proceed to in-vitro/ in-vivo testing B1->C1 Yes B2->C1 Yes C2 Explore Advanced Formulation Strategies B2->C2 No D1 Particle Size Reduction (e.g., Supercritical Antisolvent) C2->D1 D2 Form Molecular Complexes (e.g., Phospholipid Complex) C2->D2 D3 Use Polymer Matrices (e.g., Hyaluronic Acid) C2->D3 E1 Re-evaluate Solubility & Proceed with Lead Formulation D1->E1 D2->E1 D3->E1 E1->B1

I hope this information provides a solid scientific foundation for your technical support content. The strategies used for mangiferin are directly applicable to the challenges you aim to address for this compound.

References

Common Challenges in Triterpenoid HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Triterpenoids are often difficult to analyze by conventional HPLC for two main reasons [1]:

  • Structural Similarities: They have very similar structures and polarities, making effective separation challenging.
  • Poor Detection Response: They typically lack strong UV-absorbing groups or chromophores, and have low ionization efficiency in mass spectrometry, leading to weak instrument response, especially for trace compounds in biological samples.

HPLC Troubleshooting Guide for Triterpenoids

Here are common HPLC issues and solutions applicable to triterpenoid analysis.

Problem Symptom Potential Causes Corrective Actions
Peak Tailing [2] [3] Basic compounds interacting with acidic silanol groups on silica column; insufficient buffer capacity; chelation with trace metals; column degradation. Use high-purity silica (Type B) or polar-embedded phase columns; add competing base (e.g., triethylamine) to mobile phase; increase buffer concentration; add chelating agent (e.g., EDTA).
Retention Time Drift [4] Temperature fluctuations; mobile phase composition changes (evaporation, poor preparation); pump instability (worn seals, air bubbles); column aging or contamination. Use a column oven for stable temperature; prepare mobile phase fresh and consistently; perform regular pump maintenance and seal replacement; use internal standards.
Broad or Split Peaks [2] [3] Extra-column volume too large; detector cell volume/response time too large; column overloading; blocked frit or channels in column. Use short, narrow-bore capillary connections; ensure detector settings match peak width; reduce sample injection amount or concentration; replace column or frit.
Ghost Peaks [2] Contamination from previous injections (carryover) or in mobile phase/system. Extend run time or gradient to flush column; clean or replace autosampler needle/seal; use high-purity solvents; perform regular system flushing.
Low Sensitivity / Poor Detection [1] Lack of chromophores/fluorophores in triterpenoid structure; low ionization efficiency. For UV/FLD: Employ chemical derivatization (details below). For MS: Use derivatization to introduce ionizable groups (e.g., ammonium).

Advanced Solution: Chemical Derivatization

Chemical derivatization is a powerful technique to overcome the innate detection limitations of triterpenoids. It involves chemically modifying the triterpenoid to attach functional groups that enhance detection [1].

Common Derivatization Sites and Reagents [1]:

  • Derivatization Sites: Primarily the -OH (e.g., at C-3) and -COOH groups on the triterpenoid skeleton.
  • Common Reagent Types:
    • Acyl Chlorides (e.g., Benzoyl Chloride, 3,5-Dinitrobenzoyl Chloride): Introduce chromophores for UV detection.
    • Rhodamines: Introduce fluorophores for highly sensitive fluorescence detection.
    • Isocyanates and Amines: Can be used to improve MS detectability.

The workflow below outlines the decision-making process for implementing chemical derivatization.

Start Start: Poor HPLC Signal for Triterpenoids Decision1 Primary Detection Goal? Start->Decision1 OptionUV Enhance UV/Vis Detection Decision1->OptionUV UV/Vis OptionFluoro Enhance Fluorescence Detection Decision1->OptionFluoro FL OptionMS Enhance MS Detection Decision1->OptionMS MS Decision2 Main Functional Group in Triterpene? OptionUV->Decision2 OptionFluoro->Decision2 OptionMS->Decision2 SubStep1 Select Reagent: Acyl Chlorides (e.g., Benzoyl Chloride) Decision2->SubStep1 -OH SubStep2 Select Reagent: Rhodamine-type reagents Decision2->SubStep2 -OH SubStep3 Select Reagent: Amines, etc. Decision2->SubStep3 -COOH / -OH OptionOH Derivatize -OH Group OptionCOOH Derivatize -COOH Group StepProc Typical Procedure: - React in pyridine - 80°C for 2 hours - Use excess reagent SubStep1->StepProc SubStep2->StepProc SubStep3->StepProc Result Outcome: Improved Chromatographic Performance StepProc->Result

Experimental Protocol: Benzoylation of a Triterpenoid

This example protocol for derivatizing a hydroxyl group (-OH) with Benzoyl Chloride (BC) is based on methods used for ginsenosides and astragaloside IV [1].

Objective: To introduce a benzoyl chromophore for enhanced UV detection.

Materials and Reagents:

  • Triterpenoid standard or purified extract
  • Anhydrous pyridine
  • Benzoyl chloride (BC)
  • HPLC-grade methanol or acetonitrile
  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Transfer your dried triterpenoid sample (e.g., 0.1-1.0 mg) into a clean, dry glass reaction vial.
  • Reaction Setup: Dissolve the sample in 100 µL of anhydrous pyridine. Pyridine acts as both the solvent and a base to scavenge acids.
  • Derivatization: Add a significant excess of Benzoyl Chloride (e.g., 10-50 µL) to the vial. Securely cap the vial and mix thoroughly.
  • Heating: Place the vial in a heating block or water bath at 80°C for 2 hours.
  • Reaction Termination & Dilution: After cooling, carefully evaporate the pyridine under a gentle stream of nitrogen or air. Reconstitute the derivative in an appropriate volume of HPLC mobile phase for analysis.

Key Notes:

  • Safety: Perform steps in a fume hood due to the toxicity and lachrymatory nature of benzoyl chloride.
  • Optimization: The reaction time, temperature, and reagent excess may require optimization for different triterpenoid structures.
  • Cleanup: The derivatized sample might require purification (e.g., solid-phase extraction) to remove reaction byproducts before HPLC injection, especially for complex matrices.

References

Understanding Drug Degradation & Stability

Author: Smolecule Technical Support Team. Date: February 2026

For any stability study, it is crucial to understand the common pathways through which a substance can degrade. The following diagram outlines the core types of pharmaceutical stability that must be considered during a stability study.

G Core Types of Pharmaceutical Stability Stability of\nPharmaceuticals Stability of Pharmaceuticals Physical Stability Physical Stability Stability of\nPharmaceuticals->Physical Stability Chemical Stability Chemical Stability Stability of\nPharmaceuticals->Chemical Stability Microbiological Stability Microbiological Stability Stability of\nPharmaceuticals->Microbiological Stability P1 Size Shape Dissolution Physical Stability->P1 P2 Hydrolysis Oxidation Photolysis Chemical Stability->P2 P3 Sterility Prevention of Microbial Growth Microbiological Stability->P3

Maintaining these stability attributes ensures the drug's safety, efficacy, and quality throughout its shelf life [1].

Stability Testing & Kinetic Analysis

Determining the kinetic parameters of degradation is essential for predicting the shelf life of a compound like mangiferolic acid. This involves subjecting the sample to stress conditions and fitting the concentration-over-time data to a kinetic model [1].

1. Order of Reaction The order of a degradation reaction is determined by finding the best-fit model for the experimental data. The table below summarizes the key features of each reaction order.

Order Rate Law Half-Life (t₁/₂) Formula Key Characteristic Example
Zero-Order -d[A]/dt = k₀ [A]₀ / (2k₀) Degradation rate is constant, independent of concentration. Degradation of atorvastatin under basic conditions [1].
First-Order -d[A]/dt = k₁[A] ln(2) / k₁ Degradation rate is proportional to the drug's concentration. Most common for pharmaceuticals. Thermal decomposition of meropenem [1].
Pseudo-First-Order -d[A]/dt = k'[A] ln(2) / k' Occurs when one reactant (e.g., solvent) is in large excess, appearing first-order. Often observed in hydrolytic reactions where water is in excess [1].

2. Experimental Protocol: Forced Degradation Study This protocol helps identify how this compound degrades under various stress conditions and establishes stability-indicating analytical methods.

  • Step 1: Prepare Stock Solution - Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
  • Step 2: Apply Stress Conditions - Aliquot the stock solution into separate vials and expose them to different stress conditions, including:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1M) and heat (e.g., 60°C).
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1M) and heat.
    • Oxidative Stress: Add hydrogen peroxide (e.g., 3%).
    • Thermal Stress: Heat the solid form or solution at an elevated temperature (e.g., 70°C).
    • Photolytic Stress: Expose to UV/VIS light.
  • Step 3: Sample at Time Intervals - Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Step 4: Analyze Samples - Quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples using a validated HPLC-UV method to determine the remaining concentration of this compound.
  • Step 5: Data Analysis - Plot the concentration of this compound versus time for each condition. Fit the data to zero, first, and second-order kinetic models. The model with the best regression coefficient (r²) indicates the probable order of reaction. Calculate the rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀) [1].

Analytical Techniques for Stability Assessment

1. High-Performance Liquid Chromatography (HPLC) HPLC is the cornerstone technique for separating this compound from its degradation products and quantifying it.

  • Detailed HPLC Protocol (Adapted from Mangiferin Analysis) [2]:
    • Column: Lichrospher 100 RP-18e (5 µm) or equivalent C18 column.
    • Mobile Phase: Buffer (1.36 g of Potassium Dihydrogen Orthophosphate in 1L water, pH adjusted to 2.5-2.8 with orthophosphoric acid) and Acetonitrile in a 85:15 ratio (Isocratic elution).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at 254 nm.
    • Injection Volume: 20 µL.
    • Column Temperature: Ambient or controlled (e.g., 30°C).
    • Sample Preparation: Dissolve this compound or extract in a mixture of dimethylformamide (DMF) and methanol, sonicate, and dilute to volume.

2. UV-Vis Spectroscopy UV-Vis can be used for rapid quantification and stability checks if this compound has a distinct chromophore.

  • Principle: The technique measures the absorption of discrete wavelengths of UV or visible light by a sample. The absorbance is proportional to the concentration of the analyte, as described by the Beer-Lambert law [3].
  • Protocol for Calibration and Analysis:
    • Determine λmax: Scan a standard solution of this compound to identify its maximum absorption wavelength (λmax).
    • Prepare Calibration Standards: Prepare a series of standard solutions of known concentration.
    • Measure Absorbance: Measure the absorbance of each standard and the unknown samples at the λmax.
    • Plot Calibration Curve: Create a plot of absorbance versus concentration. The slope of this line gives the molar absorptivity, which can be used to determine unknown concentrations [3].

Troubleshooting HPLC Analysis

HPLC is a primary tool, and retention time drift is a common issue that can affect data reliability. Here are the main causes and solutions [4].

Problem Area Specific Issue Troubleshooting Solution
Mobile Phase Change in composition/pH; Contamination. Prepare fresh mobile phase; Ensure consistent pH; Use high-purity solvents.
Column Contamination; Stationary phase degradation; Hydrophobic collapse. Flush column with strong solvent; Use guard column; Store column in appropriate solvent.
Instrument Fluctuations in flow rate or temperature; Inadequate equilibration. Calibrate pump; Use column oven; Equilibrate with 10-20 column volumes.
Sample Matrix effects; Overloading. Use sample purification (e.g., SPE); Dilute sample or reduce injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound? As a triterpenoid with functional groups like carboxylic acid, this compound is most susceptible to oxidation and hydrolysis under stress conditions. The exact pathway should be confirmed through forced degradation studies [1] [5].

Q2: How can I determine the shelf-life of my this compound sample from kinetic data? The shelf-life is typically defined as the time for the drug to degrade to 90% of its original potency (t₉₀). After determining the degradation rate constant (k) from your stability study, you can calculate t₉₀ using the formula for the determined reaction order (e.g., for a first-order reaction, t₉₀ = 0.105/k) [1].

Q3: My HPLC retention time for this compound is drifting. What should I check first? The most common cause is an unbalanced or contaminated mobile phase. First, ensure your column is thoroughly equilibrated and that the mobile phase is fresh and consistently prepared [4].

Q4: Can I use UV-Vis spectroscopy alone for stability studies? While UV-Vis is excellent for quick concentration checks, it is not a stability-indicating method on its own. If degradation products have similar chromophores, the total absorbance may not change significantly. HPLC is required to separate and quantify the intact this compound from its degradation products [3].

References

reproducibility challenges in mangiferolic acid analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of mangiferolic acid for research purposes? this compound can be sourced from propolis, particularly from specific stingless bee species like Tetragonula laeviceps, as well as from the mango tree (Mangifera indica) [1] [2]. The chemical profile can vary significantly based on the geographic location, local flora, and bee species [1].
  • Q2: Why is my this compound yield from propolis so low and inconsistent? Inconsistent yields are often due to the variable composition of propolis. To ensure reproducibility, it is critical to document the bee species, precise geographic origin, and the local plant species surrounding the hive. Using a standardized, multi-step fractionation process (e.g., sequential partitioning with hexane, dichloromethane, and methanol) can help enrich the this compound content before purification [1].
  • Q3: My UPLC analysis shows poor peak shape for this compound. How can I improve it? Poor peak shape can result from inadequate chromatographic separation or matrix interference. Consider the following steps:
    • Column Selection: Use a reversed-phase UPLC BEH C8 or C18 column with sub-2µm particles for high resolution [3].
    • Mobile Phase: Optimize the buffer and organic modifier (e.g., acetonitrile or methanol). Adding a volatile buffer like ammonium formate can improve peak shape and enhance MS detection sensitivity [4].
    • Sample Cleanup: Implement a phospholipid removal step during sample preparation to reduce matrix effects that cause ion suppression or peak tailing [4].

Troubleshooting Guide for Common Experimental Issues

Here is a structured guide to diagnose and resolve frequent problems encountered during this compound analysis.

Problem Possible Causes Suggested Solutions
Low sensitivity in MS detection Matrix ion suppression, suboptimal MS parameters, inefficient ionization Improve sample cleanup to remove phospholipids [4]; use volatile mobile phase additives (ammonium formate) to boost signal [4]; systematically optimize declustering and collision energy [5].
Poor chromatographic separation Incorrect column chemistry, non-optimal mobile phase or gradient, co-eluting compounds Switch to a pentafluorophenyl (F5) column for better separation of similar compounds [4]; screen different organic modifiers (methanol often provides different selectivity vs. acetonitrile) [4]; adjust gradient profile for a shallower ramp [3].
Irreproducible bioactivity results (e.g., IC50) Impure compound, degradation of sample, inconsistent cell culture conditions Confirm compound purity with NMR and MS post-purification [1]; establish sample stability under storage conditions (e.g., -80°C) [6]; use standardized cell culture and assay protocols (e.g., MTT assay) with internal controls [1].
High background noise in chromatography Contaminated solvents, column bleed, sample contaminants Use high-purity HPLC-grade solvents; filter samples through a 0.22µm membrane [3]; include a rigorous column cleaning regimen.

Detailed Experimental Protocols

UPLC-MS Method for Analysis and Quantification

This protocol provides a foundation for developing a reproducible UPLC-MS method, adaptable for this compound.

  • Instrumentation: UPLC system coupled to a quadrupole time-of-flight (qTOF) or tandem mass spectrometer [6].
  • Chromatographic Conditions:
    • Column: Acquity UPLC BEH C8 or C18 column (e.g., 50 x 2.1 mm, 1.7 µm) [3].
    • Mobile Phase: A: Water with 0.1% formic acid or volatile buffer; B: Acetonitrile or Methanol [3] [4].
    • Gradient: Start at 12% B, increase to 20% B over 10 minutes, then re-equilibrate. Total run time: ~15 minutes [3].
    • Flow Rate: 0.4 mL/min [3].
    • Detection: PDA detector at 210-254 nm [3] [2] and MS with electrospray ionization (ESI) in positive mode.
  • Sample Preparation:
    • Dissolve purified this compound in a suitable solvent (e.g., methanol or diluent matching the initial mobile phase composition).
    • Filter through a 0.22 µm membrane before injection [3].
Validation of Analytical Methods

To ensure your method produces reliable and reproducible data, validate it according to International Conference on Harmonisation (ICH) guidelines [3].

  • Specificity: Confirm that the this compound peak is pure and free from interference from other compounds or matrix components [3].
  • Linearity and Range: Prepare a series of standard solutions. The method should demonstrate a linear response (r² ≥ 0.995) over the expected concentration range [6] [3].
  • Precision: Determine both intra-day (repeatability) and inter-day (intermediate precision) variability. The relative standard deviation (RSD) for peak areas should typically be <10% [6] [3].
  • Accuracy: Perform a recovery study by spiking a known amount of standard into a sample. Recovery should be in the range of 95-105% [3].
  • Limit of Detection (LOD) & Quantification (LOQ): Establish the lowest concentrations that can be reliably detected and quantified [3].

Experimental Workflow and Troubleshooting Diagrams

The diagrams below outline the core analytical workflow and a systematic approach to troubleshooting.

G Start Start: Sample Received Prep Sample Preparation (Dissolution, Filtration) Start->Prep Column Chromatographic Separation (UPLC with C8/C18 or F5 Column) Prep->Column Detection Detection & Analysis (PDA at 210-254 nm, MS) Column->Detection Validation Method Validation (Specificity, Linearity, Precision) Detection->Validation End End: Reliable Quantitative Data Validation->End

Analytical Method Workflow for this compound

G Problem Problem: Poor/Inconsistent Data MS Check MS Signal Problem->MS Chrom Check Chromatography Problem->Chrom Sample Check Sample Integrity Problem->Sample MS1 Low signal or noise? MS->MS1 Chrom1 Poor peak shape/resolution? Chrom->Chrom1 Sample1 Low recovery/bioactivity? Sample->Sample1 MS_Noise High Background MS1->MS_Noise Noise MS_Suppress Signal Suppression MS1->MS_Suppress Low Signal MS_Act1 Clean sample (SPE, phospholipid removal) MS_Noise->MS_Act1 MS_Act2 Optimize mobile phase (Use volatile buffer) MS_Suppress->MS_Act2 ColSelect Wrong column chemistry Chrom1->ColSelect Co-elution PhaseOpt Non-optimal mobile phase Chrom1->PhaseOpt Broad/Tailing Peaks Chrom_Act1 Screen columns (e.g., switch to F5) ColSelect->Chrom_Act1 Chrom_Act2 Screen organic modifiers (e.g., MeOH vs ACN) PhaseOpt->Chrom_Act2 Sample_Purity Compound degradation/impurity Sample1->Sample_Purity Chemical Issue Assay Assay condition variability Sample1->Assay Biological Issue Sample_Act1 Verify purity (NMR, MS) and stability Sample_Purity->Sample_Act1 Sample_Act2 Standardize bioassay protocols and controls Assay->Sample_Act2

Systematic Troubleshooting for Analytical Issues

References

Optimized Solvent Systems for Triterpenoid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective solvent systems and their optimized conditions from recent research to help you select the appropriate method.

Source Material Recommended Solvent System Optimized Conditions Key Outcomes
Prunella vulgaris L. [1] Betaine–lactic acid (Deep Eutectic Solvent) Ultrasound-assisted extraction; Solid-liquid recovery with D-101 or AB-8 macroporous resins Superior bioactivity (cytotoxic, α-glucosidase inhibitory, antimicrobial) vs. organic solvents; Solvents and resins reusable for ≥3 cycles.
Carya cathayensis Sarg. husks [2] Surfactant-mediated solvent UAE optimized via RSM: surfactant (type not specified in excerpt) Extraction yield: 33.92 ± 0.52 mg UAE/g DW; Purity increased 4.3-fold after Ab-8 macroporous resin purification.
Schisandra sphenanthera (Canes) [3] 75-85% Methanol in water Solid-liquid ratio: 1:20-1:40 g/mL; Time: 40-60 min; Ultrasound assistance Strong antioxidant and antibacterial abilities; Content in leaves higher than in canes.
Schisandra sphenanthera (Leaves) [3] 85-95% Methanol in water Solid-liquid ratio: 1:10-1:30 g/mL; Time: 60-80 min; Ultrasound assistance
Rosa laevigata Michx. root [4] 80% Ethanol in water Solid-liquid ratio: 1:25 g/mL; Time: 80 min; 3 extraction cycles Successful extraction of kajiichigoside F1 and rosamultin; Optimized with single-factor and Box-Behnken RSM.
Red Beet (Beta vulgaris L.) [5] Solvent not specified (Ultrasound-assisted) Ultrasonic power: 405 W; Solid-liquid ratio: 1:10 g/mL; Temperature: 52 °C; Time: 33 min Total triterpenoids yield: 0.978%; Strong antioxidant capacity, comparable to vitamin C and Ganoderma lucidum.
Ficus racemosa Leaves [6] Solvent not specified Drying temp: 50°C; Solid-liquid ratio: 1:150; Extraction temp: 50°C; Time: 60 min Maximum yield without degradation of heat-sensitive compounds.

Systematic Optimization Workflow

For a reliable optimization process, you can follow the established workflow below, which integrates single-factor experiments with statistical design of experiments (DoE).

Start Start Optimization SF Single-Factor Experiments (OFAT) Start->SF PBD Plackett-Burman Design (PBD) SF->PBD Identify Key Factors BBD Box-Behnken Design (BBD) PBD->BBD Optimize Critical Factors Model Build Predictive Model BBD->Model Verify Verify Optimal Conditions Model->Verify

Troubleshooting Common Extraction Problems

Here are solutions to frequently encountered issues in triterpenoid extraction and purification.

  • Problem: Low Extraction Yield

    • Solution: Ensure you are using ultrasound-assisted extraction (UAE). Systematically optimize key parameters like solvent concentration, solid-liquid ratio, and extraction time using Response Surface Methodology (RSM), as demonstrated for Schisandra sphenanthera and red beet [3] [5]. For hard plant materials, consider surfactant-mediated UAE to enhance cell wall disruption and mass transfer [2].
  • Problem: Low Purity of Crude Extract

    • Solution: Purify your crude extract using macroporous resins. AB-8 and D-101 resins have proven highly effective, increasing purity by more than fourfold for triterpenoids from Carya cathayensis Sarg. and Prunella vulgaris [1] [2]. These resins are reusable, making them cost-effective for lab-scale purification.
  • Problem: Poor Bioactivity of Final Product

    • Solution: Consider switching to green solvents, such as the betaine-lactic acid deep eutectic solvent. Research shows triterpenoids extracted with this method demonstrated superior cytotoxic, α-glucosidase inhibitory, and antimicrobial activities compared to those extracted with conventional organic solvents [1].
  • Problem: Solvent Efficiency Degradation

    • Solution: This may indicate solvent depletion or degradation. Both green solvents and macroporous resins can typically be reused for at least three cycles of extraction and recovery without a significant loss in efficiency [1].
  • Problem: Compound Degradation During Extraction

    • Solution: Control the thermal energy input. Use a moderate extraction temperature (e.g., 50-52°C as used for Ficus racemosa and red beet) and avoid excessively long extraction times to preserve heat-sensitive triterpenoids [5] [6].

Detailed Experimental Protocols

Protocol 1: Surfactant-Mediated Ultrasound-Assisted Extraction [2]

This method is highly effective for tough plant matrices like nut husks.

  • Preparation: Dry plant material and grind it into a fine powder.
  • Extraction: Mix the powder with your extraction solvent containing a small percentage of a non-ionic surfactant.
  • Ultrasonication: Subject the mixture to ultrasound under the optimized conditions (e.g., 405 W, 33 min, 52°C).
  • Separation: Filter the mixture to separate the marc (solid residue) from the extract.
  • Concentration: Concentrate the liquid extract under reduced pressure using a rotary evaporator.
Protocol 2: Macroporous Resin Purification [1] [2]

Use this protocol following initial extraction to increase the purity of your triterpenoids.

  • Resin Preparation: Pre-treat macroporous resin (AB-8 or D-101 is recommended) and pack it into a glass column.
  • Sample Loading: Pass the concentrated crude extract through the resin column slowly to allow for adsorption.
  • Washing: Rinse the column with deionized water to remove impurities like sugars and proteins.
  • Elution: Desorb the purified triterpenoids using a high-concentration ethanol solution (e.g., 70-95%).
  • Regeneration: Wash the resin with ethanol and then water for the next use.

Start Concentrated Crude Extract Step1 Load onto Macroporous Resin Column Start->Step1 Step2 Wash with Water (Removes sugars, proteins) Step1->Step2 Step3 Elute with 70-95% Ethanol (Recovers purified triterpenoids) Step2->Step3 Step4 Collect Eluent (Purified Triterpenoids) Step3->Step4 Step5 Resin Regeneration (Reusable for ≥3 cycles) Step3->Step5 Reuse

Key Technical Takeaways

  • Embrace Green Solvents: Deep Eutectic Solvents (DES) like betaine-lactic acid are not just environmentally friendly but can also enhance the biological activity of your extracted triterpenoids [1].
  • Systematic Optimization is Crucial: The combination of single-factor tests with statistical methods (Plackett-Burman for screening and Box-Behnken for optimization) is a powerful and efficient strategy for achieving high yields [3] [7].
  • Purification is Part of the Process: Integrating a simple macroporous resin purification step directly after extraction can dramatically increase the purity of your final product, which is critical for biological activity assays [1] [2].

References

Principles for Minimizing Interference from HPLC Analysis of Mango Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for reducing interference involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and optimizing the separation conditions [1] [2] [3]. The following table summarizes key parameters used in validated methods for quantifying other compounds in mango, which can serve as a reference for developing your method for mangiferolic acid.

Parameter Example from Mangiferin Analysis [1] Example from Mangiferin Analysis [2] Troubleshooting Consideration for Interference
Column Lichrospher 100 RP-18e (5 µm) C18 column (150 mm × 4.6 mm) A C18 column is standard. Ensure column is not degraded.
Mobile Phase Acetonitrile: Phosphate Buffer (pH 2.5-2.8) (15:85) Methanol: 0.1% Formic Acid Adjusting organic solvent ratio and pH are primary tools to shift analyte retention away from interferents.
Detection Wavelength 254 nm 258 nm Use a PDA detector to find the optimal wavelength for your analyte that minimizes co-eluting peaks.
Flow Rate 1.0 mL/min 1.0 mL/min Minor adjustments can affect resolution.
Injection Volume 20 µL Not specified Overloading can cause peak broadening; reduce volume if necessary.
Sample Preparation Sonication and extraction with DMF and Methanol Ultrasound-assisted extraction A clean and selective extraction is the first critical step to remove potential interferents.

Detailed Experimental Protocols

Here are more detailed methodologies from the search results that exemplify a robust approach to sample preparation and method validation.

1. Sample Preparation from Mango Leaves and Bark [1] This protocol for mangiferin involves multiple extraction steps to ensure a clean sample:

  • Extraction: The coarse powder sample is transferred to a beaker and extracted with 10 mL of Dimethylformamide (DMF) and 80 mL of HPLC-grade methanol. The mixture is sonicated for 5 minutes and then warmed on a water bath for 20 minutes.
  • Repetition: The supernatant is collected, and the extraction process is repeated 4-5 times until the extract is colorless, indicating complete extraction.
  • Concentration and Filtration: All the extracts are combined, concentrated to below 100 mL, and then made up to 100 mL with methanol. The final solution is filtered through a 0.45µm membrane filter before injection into the HPLC system. This filtration is crucial for removing particulate matter that could interfere with the analysis.

2. Validated HPLC Method for Mangiferin [2] A more recent study validated an HPLC method, highlighting key parameters that ensure the method is specific and robust enough to distinguish the analyte from interference:

  • Specificity: The method was confirmed to be highly specific, with no additional peaks co-eluting with the target analyte (mangiferin).
  • Linearity: The method was linear in a wide concentration range (1–100 µg/mL) with a correlation coefficient (r²) > 0.999.
  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were found to be 0.81 µg/mL and 0.26 µg/mL, respectively.
  • Precision: The method demonstrated good repeatability with a coefficient of variation below 5%.

Troubleshooting Workflow for Interference

The following diagram outlines a logical, step-by-step workflow you can follow to systematically identify and resolve interference issues in your analysis.

Start Suspected Interference in Analysis Step1 Verify Sample Preparation • Ensure complete extraction • Confirm clean filtration (0.45µm) • Check for solvent incompatibility Start->Step1 Step2 Check Chromatographic Separation • Inspect peak shape and resolution • Use PDA detector to check peak purity Step1->Step2 Step3 Optimize Mobile Phase Step2->Step3 Substep3a • Adjust organic solvent ratio • Modify buffer pH • Try different buffer types Step3->Substep3a Step4 Result: Clean Quantification Substep3a->Step4

Key FAQs for Technical Support

Q1: What is the first thing I should check if I see unexpected peaks or a high baseline? First, check your sample preparation and mobile phase. Ensure that all solvents are HPLC-grade and filtered. Run a blank injection (your mobile phase) to confirm your system is clean. Then, check that your extraction process is specific and that you are not co-extracting compounds that could interfere [1].

Q2: How can I confirm that my this compound peak is pure and not co-eluting with another compound? The most effective way is to use a Photo-Diode Array (PDA) Detector. Compare the UV spectrum of your this compound peak at its apex, up-slope, and down-slope. If the spectra are not identical, it indicates a co-eluting impurity [3].

Q3: My peak resolution is poor. How can I improve it? Peak resolution can be improved by:

  • Optimizing the mobile phase: Systematically adjust the ratio of organic solvent (acetonitrile/methanol) to aqueous buffer. A small change (e.g., 1-2%) can have a significant effect.
  • Adjusting the pH: For ionizable compounds, a small change in buffer pH (e.g., 0.1 units) can drastically alter retention and selectivity. The use of 0.1% formic acid is common [2].
  • Using a different column: Even different brands of C18 columns can have varying selectivity due to differences in silica base, bonding chemistry, and endcapping.

References

HPLC Method Validation Parameters: An ICH Framework

Author: Smolecule Technical Support Team. Date: February 2026

For any new HPLC method, the International Council for Harmonisation (ICH) guidelines define key parameters that must be validated to ensure the method is suitable for its intended purpose [1] [2]. The table below summarizes these core parameters.

Validation Parameter Definition & Purpose Acceptance Criteria (Typical)
Specificity Ability to unequivocally assess the analyte in the presence of other components [1]. The analyte peak is well-resolved from others; no interference from blank [1].
Linearity & Range The ability to obtain test results directly proportional to analyte concentration within a given range [1]. A high correlation coefficient (e.g., r² > 0.999) across the specified range [1].
Accuracy Closeness between the measured value and a reference accepted value [1]. Recovery of 98–102% for the analyte at various concentration levels [1].

| Precision (Repeatability) | Degree of agreement among individual test results under the same operating conditions over a short interval [1]. | Low %RSD (e.g., ≤ 1.0%) for multiple injections of a homogeneous sample [1]. | | Intermediate Precision | Within-laboratory variations (different days, analysts, equipment) [1]. | %RSD remains within specified limits despite the changes [1]. | | Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≈ 3:1. | | Quantification Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision [1]. | Signal-to-noise ratio ≈ 10:1. Meets precision and accuracy criteria at that level [1]. | | Robustness | A measure of the method's reliability when small, deliberate changes are made to chromatographic conditions [1]. | The system suitability criteria are still met despite variations [3]. |

Method Development & Troubleshooting Workflow

Developing and implementing a robust HPLC method involves a systematic process. The following workflow diagrams the key stages and provides a framework for troubleshooting.

cluster_dev Method Development & Validation cluster_ts Troubleshooting Phase Start Start: Method Development Dev1 Develop Initial Chromatographic Conditions Start->Dev1 Dev2 Optimize for Separation & Peak Shape Dev1->Dev2 Dev3 Validate Method (Per ICH Parameters) Dev2->Dev3 Dev4 Perform System Suitability Test Dev3->Dev4 TS_Start Observe Problem (e.g., Retention Time Drift) Dev4->TS_Start Routine Use TS1 Check Mobile Phase (Composition, pH, Preparation) TS_Start->TS1 TS2 Inspect Column (Contamination, Degradation) TS_Start->TS2 TS3 Verify Instrument (Flow Rate, Temperature, Detector) TS_Start->TS3 TS4 Review Sample (Preparation, Matrix Effects) TS_Start->TS4 TS_End Problem Resolved Document Changes TS1->TS_End TS2->TS_End TS3->TS_End TS4->TS_End TS_End->Dev4 Re-check System Suitability

Troubleshooting Common HPLC Issues: Retention Time Drift

A frequent challenge in HPLC is retention time drift, where the analyte's retention time consistently shifts. Here are common causes and solutions based on the workflow above [3]:

  • Mobile Phase Issues: Ensure the mobile phase is freshly prepared, properly mixed, and has a stable pH. Contamination or evaporation of volatile solvents can alter composition [3].
  • Column Problems:
    • Contamination: The column can act as a filter, accumulating contaminants from samples or the mobile phase. Flushing the column with a strong solvent or using a guard column can prevent this [3].
    • Degradation: The stationary phase slowly degrades over time, especially at pH extremes. Use a column within its recommended pH range and replace it if degradation is evident [3].
  • Temperature Fluctuations: Variations in column temperature can affect retention times. Ensure the column compartment temperature is stable and correctly set [3].
  • Inadequate Equilibration: After a change in the mobile phase, the column must be equilibrated with a sufficient volume of the new eluent (often 10-20 column volumes) [3].

Frequently Asked Questions (FAQs)

Q: What is the purpose of a system suitability test? A: This test is performed before sample analysis to verify that the entire HPLC system—including the instrument, column, and mobile phase—is performing adequately for the intended analysis. It typically involves injecting a standard solution to check parameters like retention time, theoretical plates, tailing factor, and resolution [1].

Q: Where can I find a detailed example of a validated HPLC method? A: The search results provide a good example in the paper "Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product," which details the complete validation process for a specific compound according to ICH guidelines [1].

References

sample preparation techniques for mangiferolic acid

Author: Smolecule Technical Support Team. Date: February 2026

Mangiferolic Acid: Researcher Support Guide

What is this compound? this compound is a cyclopropane-type triterpenoid [1]. It is recognized as a key chemical marker that identifies Mangifera indica (the mango tree) as a botanical source of propolis [2]. Researchers studying natural products for drug development are interested in MF due to its significant cytotoxic activity.

Bioactive Profile & Cytotoxicity Data

The following table summarizes key quantitative findings from a recent study on this compound's effects on KATO-III gastric cancer cell lines [1].

Bioactivity Metric Result Experimental Context
Cytotoxicity (IC50) 4.78 – 16.02 μg/mL KATO-III human gastric cancer cell line (MTT assay) [1].
Comparison Control Doxorubicin (IC50 0.56 – 1.55 μg/mL) Positive control in the same study [1].
Cell Death Induction Significant induction of late-stage apoptosis and necrosis Observed at 48 and 72 hours, particularly at 30 μg/mL [1].
Cell Cycle Impact Increased proportion of cells in sub-G1 and S-phase Suggests potential DNA damage and cell cycle arrest [1].
Gene Expression Impact Significantly increased COX2, NFκB, CASP3, CASP7 Expression upregulated at 48h and 72h with 30 μg/mL MF [1].
Experimental Protocol: Isolation from Propolis

This workflow is adapted from a study on propolis from the stingless bee Tetragonula laeviceps in Thailand [1].

start Start: Crude Propolis (80.27 g) step1 Extraction and Partition start->step1 step2 Obtain Dichloromethane (DCM) Partitioned Extract (DPE) step1->step2 step3 Cytotoxicity Screening (MTT Assay on KATO-III cells) step2->step3 step4 Bioassay-Guided Fractionation (Column Chromatography) step3->step4 step5 Identify Active Fractions step4->step5 step6 Structural Elucidation (NMR Spectroscopy) step5->step6 end Identified this compound step6->end

Key Steps in Detail:

  • Sample Collection: Propolis was collected from Tetragonula laeviceps hives in the Bankha district, Ratchaburi, Thailand. The surrounding flora included Mangifera indica (mango) and other plants [1].
  • Initial Extraction & Partition: The crude propolis was sequentially extracted with hexane, dichloromethane (DCM), and methanol to yield partitioned extracts (HPE, DPE, MPE) [1].
  • Bioactivity Screening: The Dichloromethane Partitioned Extract (DPE) was identified as the most cytotoxic against KATO-III gastric cancer cells and was selected for further fractionation [1].
  • Isolation & Identification: The DPE was fractionated using column chromatography. The most active fractions were analyzed, leading to the identification of Cardol C15:2 and This compound via Nuclear Magnetic Resonance (NMR) spectroscopy [1].
Analytical Method: HPLC Analysis Guidance

While the search results detail an HPLC method for mangiferin [3], this protocol can serve as a foundational reference for developing an in-house HPLC or LC-MS method for this compound. Key parameters are summarized below.

HPLC Parameter Specification for Mangiferin Analysis (Adaptable for MF)
Column Lichrospher 100; RP-18e (5 μm) [3]
Mobile Phase Buffer (Potassium dihydrogen orthophosphate, pH 2.5-2.8) : Acetonitrile (85:15, Isocratic) [3]
Flow Rate 1.0 mL/min [3]
Detection UV at 254 nm [3]
Injection Volume 20 μL [3]
Linearity Range 15.0 - 1000 μg/mL (for mangiferin) [3]

Critical Method Development Note: You must adapt this method for the non-polar triterpenoid this compound. This will likely involve major modifications to the mobile phase, such as using a higher ratio of organic solvent (e.g., methanol or acetonitrile) and a different column type suitable for non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known sources of this compound for research? The primary source is propolis from various bee species that forage on the mango tree (Mangifera indica). Bees collect from two distinct materials on the tree [2]:

  • Bark Resin: Contains triterpenes, including cycloartanes like this compound, isothis compound, and cycloartenol.
  • Fruit Latex: Rich in phenolic lipids (e.g., cardanols, cardols) but does not contain triterpenes. The final propolis composition depends on which material the bees collect.

Q2: What downstream applications is this compound suitable for? Current research highlights its role in cancer biology studies. Evidence shows it induces late apoptosis and necrosis in gastric cancer cells and upregulates genes related to inflammation and cell death (COX2, NFκB, CASP3, CASP7) [1]. It is likely not compatible with RNA-seq due to the potential presence of carrier RNA in some extraction kits, which can interfere with this application [4].

Key Takeaways for Your Research

  • Promising Bioactivity: this compound shows statistically significant cytotoxicity against gastric cancer cells, inducing death through apoptosis and necrosis [1].
  • Clear Source Material: Propolis, particularly from regions with Mangifera indica, is a reliable starting material for isolation [2].
  • Methodology is Key: Successful isolation requires bioassay-guided fractionation paired with robust structural analysis like NMR [1]. Existing HPLC methods for related compounds must be extensively optimized for this specific triterpenoid.

References

mangiferolic acid vs mangiferin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles at a Glance

The table below summarizes the basic chemical and biological information available for both compounds.

Feature Mangiferin Mangiferolic Acid
Chemical Class Xanthonoid (C-glucosylxanthone) [1] [2] Triterpene [3]
Molecular Formula C₁₉H₁₈O₁₁ [1] [4] C₃₀H₄₈O₃ [5]
Primary Biological Activities Antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, neuroprotective [6] [7] [4] Information missing from search results*
Key Mechanisms of Action Inhibition of NF-κB, PI3K/Akt; modulation of apoptosis & cell cycle; MMP suppression [1] [4] Information missing from search results*
Reported Solubility 0.111 - 0.38 mg/mL (poor aqueous solubility) [1] [2] Information missing from search results*
Reported Bioavailability < 2% (low) [2] Information missing from search results*

\Note: this compound is identified as a constituent of Mangifera indica [3], but specific data on its biological activity and properties are not available in the current search results.*

Mangiferin's Anticancer Mechanisms of Action

Extensive research has been conducted on mangiferin's anticancer properties, which are mediated through the modulation of multiple cellular signaling pathways. The diagram below synthesizes the key mechanisms evidenced across numerous studies.

G Key Anticancer Mechanisms of Mangiferin cluster_pathways Pathways & Processes Modulated Mangiferin Mangiferin NFkB Inhibition of NF-κB Pathway Mangiferin->NFkB Apoptosis Induction of Apoptosis Mangiferin->Apoptosis CellCycle Cell Cycle Arrest (G2/M, Sub-G1 phases) Mangiferin->CellCycle PI3K_Akt Inhibition of PI3K/Akt/mTOR Mangiferin->PI3K_Akt MMPs Suppression of MMP-9, MMP-7 Mangiferin->MMPs OxStress Modulation of Oxidative Stress Mangiferin->OxStress EMT Inhibition of Epithelial- Mesenchymal Transition (EMT) Mangiferin->EMT ReducedGrowth Reduced Tumor Growth NFkB->ReducedGrowth EnhancedDeath Enhanced Cancer Cell Death Apoptosis->EnhancedDeath CellCycle->ReducedGrowth PI3K_Akt->ReducedGrowth InhibitedInvasion Inhibited Invasion & Metastasis MMPs->InhibitedInvasion OxStress->EnhancedDeath EMT->InhibitedInvasion ChemoSynergy Synergy with Chemotherapy

Experimental Evidence for Mangiferin

The following table summarizes key experimental findings that underpin the mechanisms outlined above.

Cancer Type Cell Line / Model Key Experimental Findings Reference
Gastric AGS (human gastric adenocarcinoma) Downregulated COX-2 & iNOS; reduced IL-1β, IL-8; deactivated NF-κB p65. [4]
Blood HL-60 (human promyelocytic leukemia) Induced cell cycle arrest at G2/M phase; dose-dependent increase in Nrf2 protein. [4]
Lung A549 (human lung carcinoma) Increased proportion of cells arrested in sub-G1 phase. [4]
Prostate PC3 (human prostate cancer), LNCaP Increased apoptosis; suppressed TNF-α-induced MMP-9 expression and invasion. [4]
Breast MDA-MB-231 (human triple-negative breast cancer) Negatively regulated MMP-7 and MMP-9; inhibited EMT. [4]
Multi-Cancer In vitro & in vivo models Synergistic effects with conventional anticancer drugs, enhancing their efficacy. [4]

How to Proceed with the Comparison

Given the data gap for this compound, here are suggested steps to build a more complete guide:

  • Refine Your Literature Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to conduct a targeted search specifically for "this compound" and its known biological activities.
  • Explore Triterpene Pharmacology: Since this compound is a triterpene, researching the general biological properties of this chemical class (e.g., anti-inflammatory, antimicrobial, or cytotoxic activities common to many triterpenes) may provide a theoretical basis for comparison.
  • Consider Phytochemical Analysis: If this compound is a relevant comparator for your work, investigating protocols for its isolation and quantification from plant material, similar to the HPLC methods established for mangiferin [3], could be a valuable direction.

References

mangiferolic acid content in different mango varieties

Author: Smolecule Technical Support Team. Date: February 2026

Known Phytochemicals in Mango Varieties

While data on mangiferolic acid is unavailable, the compositional profiles of mango pulp do vary by cultivar. The table below summarizes key nutritional and phytochemical components for which comparative data exists, based on analyses of common varieties [1] [2].

Component Presence in Tommy Atkins, Haden, Kent, Keitt Presence in Other Varieties (e.g., Alphonso, Totapuri) Notes on Varietal Differences
Sugars Total sugars: ~13.66 g/100 g (Sucrose: ~6.97 g, Glucose: ~2.01 g, Fructose: ~4.68 g) [1] African cultivars: 10.5-32.4%; Sudanese: 10-12% [1]. Alphonso: changes during ripening [1] Content & dominant sugar type (sucrose, glucose, fructose) varies with cultivar & ripening stage [1] [3]
Amino Acids Alanine, arginine, glycine, serine, leucine, isoleucine in considerable amounts; others in traces [1] Alanine, arginine, leucine, etc., detected; composition varies with cultivar & maturity [1] [2] Major amino acids include lysine, leucine, cysteine, valine, arginine, phenylalanine, methionine [1] [2]
Carotenoids Information not specified in search results for these specific varieties. Alphonso: studied for carotenoid changes during ripening [1]. Important pigments; content influenced by postharvest practices [1] [2]
Phenolic Compounds Information not specified in search results for these specific varieties. Totapuri: used for pulp production; peel & kernel are waste byproducts rich in polyphenols [3]. Peels & kernels have higher antioxidant & polyphenolic content than pulp [3]

Proposed Experimental Protocol for this compound Analysis

To obtain the comparative data you require, a targeted analytical study would be necessary. Below is a generalized experimental workflow for the extraction, separation, and quantification of this compound and other triterpenoid acids from different mango varieties.

G cluster_prep Sample Preparation Details cluster_ext Extraction Details cluster_ana Analysis Details Start Sample Preparation A Extraction Start->A Fresh/Dried Mango Tissue (Pulp, Peel, Kernel) SP1 Homogenization B Fractionation & Purification A->B Crude Extract E1 Solvent: Methanol, Ethanol, or Chloroform C Chemical Analysis B->C Purified Fraction D Quantification C->D Chromatogram & Spectra C1 TLC (Thin-Layer Chromatography) End Data Comparison D->End Concentration Data (mg/g dry weight) SP2 Lyophilization (Freeze-Drying) SP1->SP2 SP3 Particle Size Reduction SP2->SP3 E2 Techniques: Maceration, Soxhlet, or Ultrasound- Assisted Extraction E1->E2 C2 HPLC or GC coupled with Mass Spectrometry (MS) C1->C2

The analytical approach would involve several stages guided by the workflow above [1] [3]:

  • Sample Preparation: Focus on specific fruit parts (pulp, peel, kernel) from different varieties at a standardized ripening stage, as phytochemical content changes during development and postharvest [1].
  • Extraction: Use appropriate organic solvents to isolate triterpenoid acids.
  • Analysis and Quantification: Utilize chromatographic and spectroscopic methods to separate, identify, and measure this compound, comparing results against a pure chemical standard.

How to Proceed with Your Research

Given the current lack of specific data, here are practical steps you can take to advance your research:

  • Refine Your Search: Use specialized scientific databases like SciFinder, PubMed, or Google Scholar to search specifically for "this compound," "mango," and "triterpenoids."
  • Explore Broader Compound Classes: The search results confirm that mango contains a wide range of bioactive phenolic compounds (e.g., mangiferin, protocatechuic acid) and triterpenoids (potentially including this compound), particularly in the peel and kernel [3]. Investigating these broader classes may provide useful related data.
  • Consider Original Research: The most definitive approach would be to conduct the targeted analytical experiment outlined above.

References

mangiferolic acid bioactivity comparison with other triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity of Mangiferolic Acid

The primary bioactivity data for this compound comes from a recent study investigating its effects on gastric cancer. The key findings are summarized in the table below.

Bioactivity Experimental Model/Assay Key Findings & Quantitative Data Proposed Mechanism
Cytotoxicity & Anti-cancer [1] In vitro, KATO-III human gastric cancer cell line. IC₅₀: 4.78–16.02 μg/mL (less potent than doxorubicin control, IC₅₀ 0.56–1.55 μg/mL) [1] Induces late-stage apoptosis and necrosis; potential DNA damage and S-phase cell cycle arrest; upregulates COX2, NFκB, CASP3, and CASP7 gene expression [1].

Experimental Protocol for Cytotoxicity Study

The data in the table above was generated through the following detailed methodology [1]:

  • Cell Culture: KATO-III human gastric cancer cells were maintained in standard culture conditions.
  • Compound Treatment: Cells were treated with this compound at various concentrations.
  • Viability Assay: Cell viability was assessed using the MTT assay. This colorimetric assay measures the reduction of yellow MTT to purple formazan by metabolically active cells, providing the IC₅₀ values.
  • Apoptosis Analysis: Programmed cell death was analyzed using flow cytometry with Annexin V/propidium iodide (PI) staining. This distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Cell Cycle Analysis: The distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M) was also determined by flow cytometry using PI staining.
  • Gene Expression Analysis: Expression levels of cancer-related genes (COX2, NFκB, CASP3, CASP7) were measured using quantitative real-time reverse transcriptase PCR (qRT-PCR).

Based on this experimental data, the following diagram illustrates the mechanism of action of this compound in KATO-III gastric cancer cells.

G cluster_cellular Cellular Response cluster_genetic Genetic Regulation MangiferolicAcid This compound Apoptosis Induces Late Apoptosis/Necrosis MangiferolicAcid->Apoptosis CellCycle Cell Cycle Arrest (S-phase) MangiferolicAcid->CellCycle DNADamage Potential DNA Damage MangiferolicAcid->DNADamage NFkB Upregulates NF-κB MangiferolicAcid->NFkB COX2 Upregulates COX-2 MangiferolicAcid->COX2 Outcome Outcome: Gastric Cancer Cell Death Apoptosis->Outcome CellCycle->Outcome DNADamage->Outcome Caspases Upregulates Caspase-3/7 NFkB->Caspases Inflammation Pathway COX2->Outcome Inflammation Pathway Caspases->Outcome Execution Phase

Research Context and Limitations

  • Source and Context: this compound was identified as a bioactive component in propolis from the stingless bee Tetragonula laeviceps in Thailand [1]. It is also known to be a triterpenoid found in mango (Mangifera indica) [2].
  • Scope of Available Data: The search results provide a detailed look at this compound's action against one cancer type but lack similar detailed studies for its other potential bioactivities (e.g., antimicrobial, antidiabetic) or direct quantitative comparisons with a wide range of other triterpenoids.

References

Efficacy Comparison of Mango-Derived Triterpenes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for the most studied mango-derived triterpene, lupeol, and mango extract.

Triterpene / Extract Biological Activity Experimental Model Key Efficacy Findings Mechanism of Action / Pathway
Lupeol [1] Anticancer, Pro-apoptotic In vivo: Mouse prostate; In vitro: Human LNCaP prostate cancer cells Arrested prostate enlargement induced by testosterone; induced significant apoptosis [1]. Modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2), activation of caspase-3, loss of mitochondrial transmembrane potential, early increase in reactive oxygen species (ROS) [1].
Mango Pulp Extract (MPE) [1] Anticancer, Pro-apoptotic In vivo: Mouse prostate Effects similar to lupeol, including arrest of prostate enlargement and induction of apoptosis [1]. Mechanisms presumed to be similar to lupeol, as MPE is a source of lupeol [1].

Triterpenes are a vast class of natural compounds with over 20,000 identified structures, classified based on their skeletons (e.g., oleanane, ursane, lupane) [2]. Lupeol is a pentacyclic triterpene of the lupane-type [3]. While this analysis centers on lupeol from mango, other plants like Protorhus longifolia and Mimusops caffra are also sources of bioactive triterpenes [4].

Detailed Experimental Protocols

For the key study on lupeol and mango pulp extract, the methodologies were as follows:

1. In Vivo Study in Mouse Model [1]

  • Testosterone Induction: Male Swiss albino mice were injected subcutaneously with testosterone (5 mg/kg body weight) for 14 consecutive days to induce prostate growth.
  • Treatment: Mice were supplemented with lupeol or mango pulp extract (MPE).
  • Apoptosis Assessment:
    • Hypodiploid Cell Analysis: Prostate cells were analyzed using flow cytometry to detect a hypodiploid DNA content, a characteristic of apoptotic cells.
    • Mitochondrial Transmembrane Potential: The loss of potential was measured, indicating an early stage of apoptosis.
    • DNA Laddering: Gel electrophoresis was used to detect the internucleosomal DNA fragmentation that is a hallmark of apoptosis.
  • Protein Expression: The expression levels of key regulatory proteins (Bcl-2, Bax, caspase-3) in the prostate tissue were analyzed.

2. In Vitro Study on Human Prostate Cancer Cells [1]

  • Cell Line: Human prostate adenocarcinoma cells (LNCaP) were used.
  • Treatment: Cells were treated with lupeol.
  • Reactive Oxygen Species (ROS) Measurement: An early increase in ROS was detected following treatment.
  • Cell Death Pathway: The induction of the mitochondrial pathway of cell death was confirmed.

Lupeol-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key mechanisms by which lupeol induces programmed cell death, or apoptosis, in prostate cells, as identified in the research [1].

G cluster_early Early Event cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Lupeol Lupeol ROS Early Increase in Reactive Oxygen Species (ROS) Lupeol->ROS MitoLoss Loss of Mitochondrial Transmembrane Potential ROS->MitoLoss Bax Upregulation of Pro-apoptotic Bax MitoLoss->Bax Bcl2 Downregulation of Anti-apoptotic Bcl-2 MitoLoss->Bcl2 CytoC Release of Cytochrome c Bax->CytoC Bcl2->CytoC Caspase3 Activation of Caspase-3 CytoC->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Research Context and Alternatives

Triterpenes, in general, are recognized for their diverse therapeutic potential. The broader context from the search results indicates:

  • Therapeutic Potential: Triterpenoids from various plant sources are reported to have anti-inflammatory, antiviral, antibacterial, and anticancer properties [5] [6] [4]. For example, Ganoderma mushrooms (Reishi) are another rich source of bioactive triterpenoids [7].
  • Source Considerations: The specific composition of triterpenes can vary significantly between plant sources and even between different parts of the same plant. For instance, the mango tree offers two distinct materials for propolis production: bark resin (rich in cycloartane triterpenes) and fruit latex (containing phenolic lipids) [8].

How to Proceed with Your Comparison

The available data is robust for lupeol's anticancer efficacy but limited for a full comparative guide. To build a more comprehensive analysis, you could:

  • Investigate Broader Databases: Conduct a systematic review using specialized scientific databases like PubMed, Scopus, or Web of Science. Search for specific triterpenes found in mango (e.g., cycloartenol, mangiferolic acid, ambolic acid) [8] alongside "lupeol" across multiple disease models.
  • Explore Other Rich Sources: Research on triterpenes from Ganoderma (Reishi) mushrooms [7] and the birch tree (betulinic acid) is extensive and could provide strong points for comparison.
  • Focus on Specific Pathways: For a targeted guide, you could compare how different triterpenes (from mango and other sources) modulate a specific signaling pathway, such as apoptosis or a particular antiviral mechanism.

References

mangiferolic acid versus isomangiferolic acid properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

The following table summarizes the available data for mangiferolic acid and isothis compound.

Property This compound Isothis compound
IUPAC Name Information missing from search results (3α,24E)-3-Hydroxy-9,19-cyclolanost-24-en-26-oic acid [1]
Molecular Formula C30H48O3 [2] C30H48O3 [3] [1]
Molecular Weight 456.72 g/mol (calculated from formula) 456.72 g/mol [1]
CAS Registry Number Information missing from search results 13878-92-7 [1]
Chemical Classification Cycloartane-type triterpenoid [4] Cycloartane-type triterpenoid [4]
Natural Sources Propolis (from Mangifera indica resin), Mangifera indica (Mango) bark resin [4] Propolis (from Mangifera indica resin), Mangifera indica (Mango) bark resin [4]
Reported Pharmacological Activities Cytotoxic activity against gastric cancer cells (KATO-III) [5] Information missing from search results
Experimental Cytotoxicity Data (KATO-III cells) IC50: 4.78–16.02 μg/mL [5] Information missing from search results
Reported Mechanism of Action Induces late apoptosis & necrosis; increases sub-G1 & S-phase cell population; upregulates COX2, NFκB, CASP3, CASP7 [5] Information missing from search results

Experimental Data for this compound

The cytotoxic activity of this compound against gastric cancer is the most substantiated finding in the search results. Here are the key experimental details:

  • Source: The compound was isolated from the propolis of the stingless bee Tetragonula laeviceps in Bankha district, Thailand [5].
  • Experimental Protocol:
    • Cytotoxicity Assay: The anti-proliferative effect on KATO-III human gastric cancer cells was evaluated using the MTT assay. Cells were treated with this compound for 24, 48, and 72 hours [5].
    • Cell Death Analysis: Programmed cell death was analyzed using flow cytometry with Annexin V-FITC and PI staining to distinguish between apoptotic and necrotic cells [5].
    • Cell Cycle Analysis: DNA content was measured via flow cytometry after PI staining to determine cell cycle distribution [5].
    • Gene Expression Analysis: The expression levels of cancer-related genes (COX2, NFκB, CASP3, CASP7) were measured using quantitative real-time reverse transcriptase PCR (qRT-PCR) [5].
  • Key Findings:
    • This compound exhibited significant cytotoxicity against KATO-III cells, though it was less potent than the control drug doxorubicin [5].
    • Treatment induced morphological changes indicative of cell death, such as decreased cell density and increased debris [5].
    • The compound significantly induced late-stage apoptosis and necrosis, particularly after 48 and 72 hours of treatment [5].
    • It caused cell cycle arrest, evidenced by an increased proportion of cells in the sub-G1 and S phases [5].
    • This compound at 30 μg/mL significantly upregulated the expression of COX2 and NFκB*, genes linked to inflammation, as well as the executioner caspases *CASP3 and CASP7, which are key mediators of apoptosis [5].

The proposed signaling pathway for this compound's action against gastric cancer based on the experimental data can be visualized as follows:

G Start This compound Treatment Upreg Upregulation of COX2 & NFκB genes Start->Upreg Cycle Cell Cycle Arrest (Sub-G1, S-phase) Start->Cycle Casp Activation of CASP3 & CASP7 Upreg->Casp Death Induction of Late Apoptosis & Necrosis Casp->Death Outcome Inhibition of Cancer Cell Growth Death->Outcome Cycle->Outcome

Important Clarification: Mangiferin vs. This compound

A critical point of potential confusion is the difference between mangiferin and This compound. The search results contain extensive information on mangiferin [6] [7] [8], but it is a chemically and functionally distinct compound.

  • Mangiferin: A xanthone C-glucoside (C19H18O11), widely studied for its antioxidant, anti-diabetic, and anti-inflammatory properties [6] [8].
  • This compound: A cycloartane-type triterpenoid (C30H48O3), discussed here for its cytotoxic potential [4] [5].

They are different bioactive compounds originating from the same plant, Mangifera indica.

References

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